N-methyl-N'-(propargyl-PEG4)-Cy5
Descripción
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Propiedades
Fórmula molecular |
C37H47ClN2O4 |
|---|---|
Peso molecular |
619.2 g/mol |
Nombre IUPAC |
(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
Clave InChI |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
what is the structure of N-methyl-N'-(propargyl-PEG4)-Cy5
An In-depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5
Introduction
This compound is a specialized chemical reagent designed for advanced bio-conjugation and fluorescent labeling applications. It belongs to the family of cyanine dyes, specifically Cy5, which is known for its bright fluorescence in the far-red region of the spectrum. The molecule is engineered with a terminal alkyne group via a polyethylene glycol (PEG) linker, making it a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This design allows for the efficient and specific attachment of the photostable Cy5 fluorophore to a wide array of azide-modified biomolecules, including proteins, nucleic acids, and small molecules. Its utility is particularly noted in the synthesis of fluorescently-tagged PROTACs (Proteolysis Targeting Chimeras) and other molecular probes for biological research.[1][2][3]
Core Structure and Components
The structure of this compound is a sophisticated assembly of three key functional units, each contributing to its overall utility:
-
Cy5 Fluorophore Core : This is the light-emitting component of the molecule. Cy5 is a large, aromatic cyanine dye characterized by a long polymethine chain connecting two indolenine rings. This structure is responsible for its high molar extinction coefficient and strong fluorescence in the far-red spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.
-
Propargyl Group : This functional group contains a terminal alkyne (a carbon-carbon triple bond). This alkyne serves as a reactive handle for "click chemistry," enabling the molecule to be covalently and specifically linked to molecules containing an azide group.[1]
-
PEG4 Linker : This is a tetra-polyethylene glycol spacer that connects the Cy5 fluorophore to the propargyl group. The PEG linker enhances the water solubility of the entire molecule, reduces potential steric hindrance during conjugation, and minimizes non-specific binding, thereby improving the performance of the final conjugate.
The systematic chemical name for this compound is 3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-2-((1E,3E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium chloride.[4]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. These parameters are critical for designing fluorescence-based experiments, including microscopy and flow cytometry.
| Property | Value | Reference |
| CAS Number | 2107273-04-9 | [2][5] |
| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [2][5] |
| Molecular Weight | 620.30 g/mol | [2][5] |
| Excitation Maximum (λex) | 649 nm | [2][3][6] |
| Emission Maximum (λem) | 667 nm | [2][3][6] |
| Molar Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | [2] |
Experimental Protocols and Methodologies
The primary application of this reagent is its conjugation to azide-bearing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a generalized protocol for labeling an azide-modified protein.
Objective: To fluorescently label an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).
-
Reducing agent solution (e.g., 250 mM Sodium Ascorbate or 50 mM THPTA).
-
Copper-chelating ligand (e.g., 50 mM TBTA in DMSO).
-
Purification column (e.g., size-exclusion chromatography, SEC) for removing excess dye.
Protocol:
-
Preparation of Reactants:
-
Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a reaction buffer. Ensure the buffer is free of chelating agents like EDTA.
-
Prepare a fresh premix of the copper catalyst. For a 100 µL final reaction volume, mix 2 µL of 50 mM CuSO₄ with 2 µL of 50 mM TBTA ligand. Let it sit for 5 minutes.
-
-
Reaction Setup:
-
To the protein solution, add this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.
-
Add the copper catalyst premix to the reaction tube.
-
Initiate the reaction by adding the reducing agent. For example, add 4 µL of freshly prepared 250 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).
-
-
Purification:
-
Following incubation, remove the unreacted dye and catalyst components.
-
Load the reaction mixture onto a size-exclusion chromatography column (e.g., a desalting column like a PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
-
The degree of labeling (DOL) can be calculated using the respective extinction coefficients.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
An In-depth Technical Guide on the Photophysical Properties and Application of N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyanine dye N-methyl-N'-(propargyl-PEG4)-Cy5, with a focus on its quantum yield and application in modern drug development. While a specific quantum yield for this exact molecule is not prominently available in published literature, this guide synthesizes available data for closely related Cy5 derivatives and outlines the detailed experimental protocols necessary for its precise determination.
Core Photophysical Properties
This compound is a derivative of the popular fluorescent dye Cy5. It is functionalized with a propargyl group for use in click chemistry reactions and a polyethylene glycol (PEG) linker to improve solubility and reduce non-specific binding. These modifications can influence its photophysical characteristics.
Data Presentation
The performance of a fluorescent probe is defined by its key spectroscopic parameters. The table below summarizes the available data for this compound and related Cy5 compounds for comparison.
| Spectroscopic Property | This compound | Cy5-NHS Ester (for comparison) | Notes |
| Excitation Maximum (λex) | 649 nm[1] | ~646 - 649 nm | The PEG linker and methyl substitution have a minimal effect on the excitation maximum. |
| Emission Maximum (λem) | 667 nm[1] | ~662 - 671 nm | The emission maximum is also largely unaffected by the modifications. |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹[2] | ~250,000 M⁻¹cm⁻¹[3] | A high molar extinction coefficient indicates efficient light absorption. |
| Fluorescence Quantum Yield (Φf) | Not explicitly reported. A similar PEGylated Cy5 derivative has a reported Φf of 0.07[3]. | ~0.2[3] | The quantum yield is highly sensitive to the dye's environment and conjugation state. PEGylation may lead to a lower quantum yield compared to the unconjugated dye[3]. |
Note: The quantum yield is a critical parameter representing the efficiency of converting absorbed photons into emitted fluorescent photons[4]. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[5]. A lower quantum yield suggests that a larger fraction of absorbed energy is lost through non-radiative pathways[5].
Experimental Protocols: Determining Fluorescence Quantum Yield
Accurate determination of the fluorescence quantum yield is essential for characterizing fluorescent probes. The most common method is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield[5].
Relative (Comparative) Method Protocol
This protocol outlines the steps to determine the fluorescence quantum yield of this compound.
1. Materials and Instrumentation:
-
This compound: The sample of interest.
-
Quantum Yield Standard: A reference dye with a known quantum yield that absorbs and emits in a similar spectral region. Cresyl Violet or Nile Blue are suitable standards for the far-red region.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, DMSO, or phosphate buffer). The same solvent must be used for both the sample and the standard to ensure the refractive index is constant[5].
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: To measure fluorescence emission spectra.
2. Sample Preparation:
-
Prepare a stock solution of both the this compound and the quantum yield standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects.
3. Measurement Procedure:
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution, measure the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and the standard.
-
4. Data Analysis:
-
Integrate Fluorescence Spectra: For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).
-
Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation[5]:
Φ_X = Φ_{ST} * (Grad_X / Grad_{ST}) * (η_X^2 / η_{ST}^2)
Where:
-
Φ_X and Φ_{ST} are the quantum yields of the sample and the standard.
-
Grad_X and Grad_{ST} are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_X and η_{ST} are the refractive indices of the sample and standard solutions. If the same solvent is used, this term is equal to 1.
-
Application in PROTAC Drug Development
This compound is described as a PEG-based PROTAC linker[6][7]. PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The inclusion of a fluorescent dye like Cy5 allows for the visualization and tracking of the PROTAC molecule in cellular and biochemical assays.
Workflow for Fluorescent PROTAC Synthesis and Action
The following diagram illustrates the role of this compound in the synthesis of a fluorescent PROTAC and its subsequent biological mechanism.
This diagram illustrates the synthesis of a fluorescent PROTAC using this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting fluorescent PROTAC then facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of the target protein. The attached Cy5 dye enables researchers to monitor these processes using fluorescence-based techniques.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. cenmed.com [cenmed.com]
- 3. benchchem.com [benchchem.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Solubility and Application of N-methyl-N'-(propargyl-PEG4)-Cy5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and primary applications of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent, PEGylated alkyne derivative of the cyanine dye Cy5. This compound is a valuable tool in chemical biology and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates through click chemistry.
Core Properties and Solubility
This compound is characterized by the presence of a Cy5 fluorophore, a tetraethylene glycol (PEG4) linker, and a terminal alkyne group. The Cy5 component provides strong fluorescence in the far-red region of the spectrum, making it suitable for a variety of fluorescence-based assays. The PEG4 linker enhances the hydrophilicity and solubility of the molecule in aqueous media to some extent, although the overall hydrophobic nature of the Cy5 dye still dominates its solubility profile. The terminal alkyne group enables covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
The solubility of this compound is a critical parameter for its effective use in experimental settings. As a non-sulfonated cyanine dye, it exhibits limited solubility in aqueous solutions and requires the use of organic co-solvents for dissolution.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Dimethyl sulfoxide is a common solvent for dissolving this compound to prepare stock solutions. |
| Water | Low Solubility | The hydrophobic nature of the Cy5 dye limits its solubility in purely aqueous solutions. The PEG4 linker improves this slightly compared to non-PEGylated Cy5. |
| Mixed Solvent System | Estimated at ~12.5 mg/mL (in 10% DMSO/40% PEG300/5% Tween-80/45% saline) | This value is for a generic CY5 dye and should be considered an estimate for this compound. Empirical determination is recommended.[1] |
Experimental Protocols
Determination of Solubility
A precise determination of solubility is crucial for preparing accurate and effective solutions for downstream applications. The following protocol provides a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader capable of measuring absorbance in the far-red range (around 650 nm)
-
Micro-pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Incubate the mixture at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Intermittent vortexing during this period is recommended.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy5 (approximately 649 nm).
-
Create a standard curve by plotting absorbance versus concentration using a known concentration of the dye in the same solvent.
-
Determine the concentration of the undiluted supernatant from the standard curve. This concentration represents the solubility of the compound in that solvent.
-
Application in PROTAC Synthesis via Click Chemistry
The primary application of this compound is in the synthesis of fluorescently labeled PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The alkyne group on this compound allows for its conjugation to an azide-modified E3 ligase ligand or a target protein ligand using CuAAC click chemistry.[2][3][4][5]
Below is a diagram illustrating the logical workflow for synthesizing a fluorescently labeled PROTAC using this compound.
Caption: Workflow for Fluorescent PROTAC Synthesis.
This workflow highlights the modular nature of PROTAC synthesis facilitated by click chemistry, where the fluorescent linker can be readily incorporated to generate a tool compound for various biochemical and cellular assays, such as fluorescence polarization, FRET, and cellular imaging to study PROTAC localization and target engagement.
References
N-methyl-N'-(propargyl-PEG4)-Cy5 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, applications, and experimental use of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent labeling reagent and linker molecule.
Core Properties and Specifications
This compound is a specialized chemical compound that integrates a Cy5 fluorophore, a polyethylene glycol (PEG) spacer, and a terminal propargyl group. This structure makes it a valuable tool for bioconjugation, particularly in "click chemistry" reactions. The Cy5 component is a fluorescent dye known for its brightness and photostability in the far-red region of the spectrum, minimizing background fluorescence from biological samples. The propargyl group, a terminal alkyne, enables covalent attachment to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The PEG4 spacer enhances solubility and provides spatial separation between the fluorophore and the conjugated molecule, which can help to preserve the biological activity of the target.
This molecule is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
Physicochemical Data
| Property | Value |
| Molecular Formula | C37H48ClN2O4 |
| Molecular Weight | 620.30 g/mol |
| CAS Number | 2107273-04-9 |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |
Applications in Research and Drug Development
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. Its bio-orthogonal reactivity, where the alkyne and azide groups react specifically with each other without interfering with other functional groups found in biological systems, makes it ideal for labeling proteins, nucleic acids, and other biomolecules for visualization and tracking.
In the field of drug development, this compound serves as a fluorescent linker in the synthesis of PROTACs. By incorporating a fluorescent tag like Cy5, researchers can track the localization and quantify the uptake of PROTACs in cellular models.
Experimental Protocols
The following is a representative protocol for the fluorescent labeling of an azide-modified protein with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is adapted from general procedures for labeling biomolecules via click chemistry.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. Protect this solution from light and use it within a few hours.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final volume.
-
Add the this compound stock solution to the protein solution. A 3- to 10-fold molar excess of the dye over the protein is typically recommended.
-
Add the THPTA or TBTA ligand solution to the reaction mixture to a final concentration of 1-2 mM. The ligand stabilizes the copper(I) catalyst.
-
Add the CuSO4 solution to a final concentration of 0.5-1 mM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction components. If necessary, briefly centrifuge the tube to collect the contents at the bottom.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Following the incubation, remove the unreacted dye and other small molecules from the labeled protein.
-
This can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration, depending on the protein's size and stability.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).
-
Determine the degree of labeling by measuring the absorbance of the Cy5 dye at ~649 nm and the protein (if it has a distinct absorbance peak, e.g., at 280 nm) and using the Beer-Lambert law.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the CuAAC labeling of an azide-modified protein with this compound.
Caption: Workflow for labeling an azide-modified protein with this compound.
References
Synthesis of N-methyl-N'-(propargyl-PEG4)-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route for N-methyl-N'-(propargyl-PEG4)-Cy5, a heterobifunctional cyanine dye derivative incorporating a propargyl group for click chemistry applications. The synthesis is based on a modular approach, allowing for the sequential assembly of the asymmetric cyanine core followed by the introduction of the functionalized polyethylene glycol (PEG) linker. This methodology is adapted from established procedures for creating similar asymmetric cyanine dyes.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three main stages:
-
Preparation of Indoleninium Precursors: Synthesis of two distinct indoleninium salts. The first, 1,2,3,3-tetramethyl-3H-indol-1-ium iodide, will form one end of the Cy5 dye. The second, 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, incorporates a carboxylic acid functionality for later conjugation to the PEG linker.
-
Assembly of the Asymmetric Cy5 Core: Construction of the characteristic pentamethine chain of the Cy5 dye. This involves the formation of a hemicyanine intermediate from the N-methylated indoleninium salt, followed by condensation with the second, carboxyl-functionalized indoleninium salt to yield the asymmetric Cy5-carboxylic acid.
-
Final Conjugation and Functionalization: Activation of the carboxylic acid group on the Cy5 core as an N-hydroxysuccinimidyl (NHS) ester, followed by amidation with propargyl-PEG4-amine to yield the final product.
The overall synthetic workflow is depicted in the following diagram:
An In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. The rational design of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial for their efficacy. The incorporation of fluorescent probes into PROTAC architecture provides a powerful tool for elucidating their mechanism of action and quantifying their cellular activity. This technical guide focuses on N-methyl-N'-(propargyl-PEG4)-Cy5 , a versatile linker molecule designed for the synthesis of fluorescent PROTACs. This document provides a comprehensive overview of its properties, its application in PROTAC synthesis via click chemistry, and detailed protocols for the characterization of the resulting fluorescent PROTACs, including the assessment of ternary complex formation, degradation efficiency, and binding affinity.
Introduction to this compound
This compound is a chemical entity that combines three key functional components for PROTAC development:
-
A Propargyl Group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the covalent attachment of the linker to an azide-modified ligand (either for the target protein or the E3 ligase).
-
A Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol linker provides a flexible and hydrophilic spacer. The length and composition of the linker are critical determinants of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.
-
A Cyanine 5 (Cy5) Fluorophore: Cy5 is a bright and photostable fluorescent dye that emits in the far-red region of the spectrum (excitation/emission maxima ~649/667 nm). Its incorporation into the PROTAC structure enables direct visualization and quantification of the molecule in various assays.
The combination of these features makes this compound an invaluable tool for researchers developing and characterizing novel PROTACs.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C37H48ClN2O4 | [1][2] |
| Molecular Weight | 620.3 g/mol | [2] |
| CAS Number | 2107273-04-9 | [1][2] |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF |
Application in PROTAC Synthesis: A Click Chemistry Approach
The primary application of this compound is in the synthesis of fluorescently labeled PROTACs. The synthesis strategy leverages the highly efficient and specific CuAAC click reaction. This approach offers a modular and reliable method for conjugating the three components of a PROTAC.
A general synthetic workflow is depicted below:
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent dyes is a powerful technique for elucidating protein function, tracking protein localization, and quantifying molecular interactions. This document provides detailed protocols for the covalent labeling of azide-modified proteins with the alkyne-containing near-infrared fluorescent dye, N-methyl-N'-(propargyl-PEG4)-Cy5, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry."
This compound is a versatile labeling reagent comprising a terminal alkyne for bioorthogonal conjugation, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and the bright, photostable Cy5 fluorophore for sensitive detection.[1][2] Cy5 is a near-infrared dye with excitation and emission maxima around 650 nm and 670 nm, respectively, making it ideal for biological imaging applications due to reduced background fluorescence from cellular components.[3]
These protocols are designed for researchers in basic science and drug development, providing methodologies for protein labeling, purification, and characterization, along with examples of applications in studying protein-protein interactions and G-protein coupled receptor (GPCR) signaling.
Chemical Principle of Labeling
The core of the labeling strategy is the highly specific and efficient cycloaddition reaction between an azide and a terminal alkyne. This bioorthogonal reaction forms a stable triazole linkage.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction requires a copper(I) catalyst to activate the terminal alkyne of this compound for rapid and quantitative reaction with an azide-modified protein.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential toxicity of copper is a concern, such as live-cell imaging, SPAAC offers a copper-free alternative. This reaction utilizes a strained cyclooctyne derivative on the protein to react spontaneously with an azide-functionalized dye, or in this case, an azide-modified protein with the alkyne-containing dye in the presence of a strained-alkyne linker.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~620.3 g/mol | [5] |
| Excitation Maximum (λex) | ~649 nm | [6][7] |
| Emission Maximum (λem) | ~667 nm | [6][7] |
| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [5] |
| Solubility | DMSO, DMF, DCM | [7] |
Table 2: Recommended Dye-to-Protein Molar Ratios for Optimal Labeling
| Protein Type | Optimal Dye-to-Protein Ratio | Reference |
| Antibodies (IgG) | 2 - 5 | [8][9] |
| Bovine Serum Albumin (BSA) | 3 - 5 | [8] |
| General Proteins | 1 dye per 200 amino acids | [10] |
Note: The optimal ratio should be determined empirically for each specific protein and application to avoid potential issues like fluorescence quenching or protein aggregation from over-labeling.[10]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is suitable for labeling purified azide-modified proteins in vitro.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Purification resin (e.g., size-exclusion spin columns)
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the protein solution: Adjust the concentration of the azide-modified protein to 1-10 mg/mL in an amine-free buffer.
-
Set up the labeling reaction: In a microcentrifuge tube, combine the following components in order, vortexing gently after each addition:
-
Azide-modified protein solution
-
This compound stock solution (to achieve a 3-10 fold molar excess over the protein)
-
Copper ligand solution (e.g., THPTA to a final concentration of 250 µM)
-
Copper(II) sulfate solution (to a final concentration of 50 µM)
-
Sodium ascorbate solution (to a final concentration of 2.5 mM)
-
-
Incubate the reaction: Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the labeled protein: Remove the unreacted dye and other reaction components using a size-exclusion spin column according to the manufacturer's instructions. Alternatively, dialysis or size-exclusion chromatography can be used.
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).
-
Calculate the protein concentration: Protein (M) = [A₂₈₀ - (A₆₅₀ × 0.05)] / ε_protein (where 0.05 is the correction factor for Cy5 absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein).[3]
-
Calculate the DOL: DOL = A₆₅₀ / (ε_Cy5 × Protein (M)) (where ε_Cy5 is the molar extinction coefficient of Cy5, ~250,000 M⁻¹cm⁻¹).[3]
-
-
Store the labeled protein: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is a copper-free alternative, suitable for applications where copper toxicity is a concern. This protocol assumes the protein has been modified with a strained alkyne (e.g., DBCO) and will be reacted with an azide-functionalized Cy5. For the titular reagent, a linker with a strained alkyne would be used to bridge the protein's azide and the reagent's alkyne, or more commonly, a DBCO-functionalized Cy5 dye would be used with the azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-Cy5 (or a similar strained alkyne-Cy5 derivative)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification resin (e.g., size-exclusion spin columns)
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of DBCO-Cy5: Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the protein solution: Adjust the concentration of the azide-modified protein to 1-10 mg/mL.
-
Set up the labeling reaction: In a microcentrifuge tube, combine the azide-modified protein solution with the DBCO-Cy5 stock solution (typically a 3-5 fold molar excess of dye).
-
Incubate the reaction: Protect the mixture from light and incubate at 37°C for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need optimization depending on the specific strained alkyne and protein.
-
Purify the labeled protein: Follow the purification steps outlined in Protocol 1 (step 5).
-
Characterize the labeled protein: Determine the Degree of Labeling as described in Protocol 1 (step 6).
-
Store the labeled protein: Store the purified conjugate as described in Protocol 1 (step 7).
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Simplified GPCR signaling pathway studied with a Cy5-labeled ligand.
Applications in Drug Discovery
Fluorescently labeled proteins are invaluable tools in drug discovery for a variety of applications:
-
High-Throughput Screening (HTS): Labeled proteins can be used in fluorescence-based assays to screen for small molecule inhibitors or activators of protein function.
-
Target Engagement Studies: Demonstrating that a drug candidate binds to its intended target in a cellular or in vivo context is a critical step in drug development. Cy5-labeled drug molecules or target proteins can be used to visualize and quantify this engagement.
-
Quantitative Analysis of Protein-Protein Interactions (PPIs): Cy5-labeled proteins can be used in techniques like Fluorescence Resonance Energy Transfer (FRET) or fluorescence cross-correlation spectroscopy (FCCS) to study the kinetics and dynamics of PPIs, which are important drug targets.[11][12]
-
Studying G-Protein Coupled Receptor (GPCR) Pharmacology: Fluorescently labeled ligands are instrumental in studying GPCRs, a major class of drug targets.[1][2][13][14] They allow for the direct visualization of ligand binding, receptor trafficking, and can be used in various assays to characterize the pharmacological properties of new drug candidates.[1][2][13][14][15]
References
- 1. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 7. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Application Notes: Visualizing Cellular Processes with N-methyl-N'-(propargyl-PEG4)-Cy5 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for the specific labeling of biomolecules in live cells. This molecule features a Cy5 fluorophore, a well-characterized cyanine dye that emits in the far-red spectrum, minimizing autofluorescence from cellular components. The key feature of this probe is its terminal propargyl group, which allows for its covalent attachment to azide-modified biomolecules via copper-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." This high efficiency and specificity make it an invaluable tool for visualizing a wide range of biological processes, including protein synthesis, glycosylation, and the localization and trafficking of specific molecules.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in live cell imaging.
Product Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Excitation Maximum | ~649 nm | [1] |
| Emission Maximum | ~667 nm | [1] |
| Reactive Group | Propargyl (Alkyne) | [1][2] |
| Reaction | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | [2] |
Applications in Live Cell Imaging
The versatility of this compound allows for its use in a variety of live-cell imaging applications. The fundamental principle involves the metabolic incorporation of an azide-modified precursor into a specific class of biomolecules, followed by the "clicking" of the alkyne-containing Cy5 probe to the azide.
1. Visualizing Newly Synthesized Proteins:
Cells can be cultured with an amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. Subsequent labeling with this compound allows for the visualization of protein synthesis localization and dynamics.
2. Imaging Glycosylation:
Cells can be treated with an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell-surface glycans.[3][4] The subsequent click reaction with this compound enables the imaging of glycans on the cell surface.[3][4]
Experimental Protocols
Protocol 1: Labeling of Cell-Surface Glycans in Live Cells (CuAAC)
This protocol describes the labeling of azide-modified cell-surface glycans on live mammalian cells using this compound via a copper-catalyzed click reaction.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine hydrochloride
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live cell imaging solution
Experimental Workflow:
Procedure:
-
Metabolic Labeling:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO4: Prepare a 50 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in water.
-
-
Click Reaction:
-
Wash the cells twice with ice-cold DPBS.
-
Prepare the click reaction mixture in DPBS on ice. For a final volume of 1 mL, add the reagents in the following order to the indicated final concentrations:
-
This compound: 25 µM
-
CuSO4: 50 µM
-
THPTA: 250 µM (pre-mix with CuSO4)
-
Aminoguanidine: 1 mM
-
Sodium Ascorbate: 2.5 mM (add last)
-
-
Incubate the reaction mixture on ice for 10 minutes before adding it to the cells.[3][4]
-
Aspirate the DPBS from the cells and add the click reaction mixture.
-
-
Imaging:
-
Aspirate the click reaction mixture and wash the cells three times with DPBS.
-
Add a suitable live cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).
-
Signaling Pathway Visualization
The metabolic labeling of cell surface glycans allows for the visualization of the results of a complex series of intracellular enzymatic reactions. The following diagram illustrates the simplified pathway leading to the incorporation of the azide-modified sialic acid onto cell surface glycans.
Quantitative Data Summary
| Parameter | Recommended Range | Notes | Reference |
| Ac4ManNAz Concentration | 25 - 50 µM | Optimal concentration may vary by cell type. | [3][4] |
| Metabolic Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher labeling density. | [3][4] |
| This compound Concentration | 10 - 50 µM | Higher concentrations can increase background signal. | [3][4] |
| CuSO4:THPTA Molar Ratio | 1:5 | THPTA is a ligand that stabilizes the Cu(I) oxidation state and reduces cytotoxicity. | [3][4] |
| Click Reaction Time | 1 - 10 minutes | Shorter times are preferred to maintain cell viability. | [3][4] |
| Click Reaction Temperature | 4°C or Room Temperature | 4°C is often used to slow down cellular processes and reduce endocytosis of the probe. | [3][4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling. | Increase Ac4ManNAz concentration or incubation time. Ensure cell health. |
| Inefficient click reaction. | Prepare fresh sodium ascorbate solution. Optimize reagent concentrations. | |
| High background fluorescence | Excess probe not washed away. | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the probe. | Decrease the concentration of this compound. Include a blocking step with a non-reactive alkyne. | |
| Cell death/toxicity | Copper toxicity. | Ensure the correct CuSO4:THPTA ratio. Reduce the click reaction time and/or copper concentration. Perform the reaction at 4°C. |
| Phototoxicity during imaging. | Minimize light exposure by using the lowest possible laser power and exposure time. Use an anti-fade reagent in the imaging medium. |
These application notes provide a starting point for utilizing this compound in live cell imaging. Researchers are encouraged to optimize these protocols for their specific cell types and experimental questions.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Imaging Glycosylation In Vivo by Metabolic Labeling and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe featuring a Cy5 dye, a polyethylene glycol (PEG) linker, and a terminal alkyne group (propargyl). This molecule is specifically designed for "click chemistry," a highly efficient and bioorthogonal reaction. In the context of flow cytometry, this probe allows for the sensitive detection of cells that have incorporated an azide-modified metabolic precursor. This technique, known as metabolic labeling, is a powerful tool for studying various cellular processes at the single-cell level, including cell proliferation, protein synthesis, and post-translational modifications. The far-red emission of the Cy5 dye minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[1]
The core principle involves introducing a metabolic substrate containing an azide group to cultured cells. This substrate is processed by the cell's metabolic machinery and incorporated into newly synthesized biomolecules (e.g., DNA, RNA, proteins, or glycans). Following this metabolic labeling, the cells are fixed and permeabilized. The alkyne group on the this compound molecule then covalently bonds with the azide group on the incorporated substrate via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. The resulting stable triazole linkage effectively tags the cells with the highly fluorescent Cy5 dye, allowing for their quantification and characterization by flow cytometry.
Key Applications
-
Cell Proliferation Assays: In combination with the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), which contains an alkyne group, an azide-modified Cy5 can be used to label cells undergoing DNA synthesis. Conversely, if using an azide-modified thymidine analog, this compound would be the detection reagent.
-
Protein Synthesis Analysis: By using amino acid analogs containing an azide group, such as L-azidohomoalanine (AHA), researchers can label and quantify nascent protein synthesis within cell populations.
-
Glycan Labeling and Analysis: Feeding cells azide-modified sugars leads to their incorporation into glycoproteins and other glycoconjugates. This compound can then be used to detect these modified glycans, providing insights into cellular metabolism and glycosylation pathways.
Spectral Properties of Cy5
The Cy5 fluorophore is well-suited for flow cytometry, particularly in multi-color experiments, due to its excitation and emission in the far-red region of the spectrum.
| Property | Wavelength (nm) |
| Excitation Maximum | ~649-651 nm |
| Emission Maximum | ~667-670 nm |
| Recommended Laser | 633 nm (HeNe) or 647 nm (Krypton-ion) |
Data sourced from multiple references.[2][3]
Experimental Protocols
Protocol 1: General Metabolic Labeling and Click Chemistry Staining for Flow Cytometry
This protocol provides a general framework for metabolic labeling of cells with an azide-modified substrate followed by detection with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified metabolic substrate (e.g., L-azidohomoalanine (AHA) for protein synthesis, or an azido-sugar for glycan analysis)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin in PBS)
-
This compound
-
Click chemistry reaction buffer components:
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) is recommended to improve reaction efficiency and reduce cell damage.
-
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)
-
Flow cytometer equipped with a 633 nm or 647 nm laser.
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired density.
-
Add the azide-modified metabolic substrate to the culture medium at a pre-determined optimal concentration.
-
Incubate the cells for a sufficient period to allow for incorporation of the substrate. This time can range from 30 minutes to 48 hours depending on the cell type and the metabolic process being studied.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cell pellet in fixation buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
PBS or other aqueous buffer
-
This compound (final concentration typically 1-10 µM)
-
CuSO4 (final concentration typically 100-500 µM)
-
Reducing agent (e.g., sodium ascorbate, final concentration typically 1-5 mM)
-
(Recommended) Copper(I)-stabilizing ligand
-
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining for Other Markers (Optional):
-
Wash the cells twice with flow cytometry staining buffer.
-
If desired, perform antibody staining for cell surface or intracellular markers at this stage, following standard protocols.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer, detecting the Cy5 signal in the appropriate far-red channel.
-
Quantitative Parameters for Experimental Design
| Parameter | Range | Notes |
| Metabolic Labeling | ||
| Azide-Substrate Concentration | 1-100 µM | Highly dependent on the specific substrate and cell type. Optimization is recommended. |
| Incubation Time | 30 min - 48 hours | Dependent on the turnover rate of the biomolecule of interest. |
| Click Reaction | ||
| This compound | 1-10 µM | Start with a concentration of ~5 µM and optimize. |
| CuSO4 | 100-500 µM | |
| Sodium Ascorbate | 1-5 mM | Should be prepared fresh. |
| Incubation Time | 30 minutes | Usually sufficient for a complete reaction. |
| Temperature | Room Temperature | |
| Cell Handling | ||
| Cell Density for Staining | 1 x 10^6 cells/100 µL | A common starting point. |
| Centrifugation Speed | 300-500 x g | |
| Centrifugation Time | 5 minutes |
Diagrams
Experimental Workflow
Caption: Workflow for metabolic labeling and flow cytometry analysis.
mTOR Signaling Pathway and Metabolic Labeling
The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status to control processes like protein synthesis and lipid synthesis. Metabolic labeling techniques can be used to measure the downstream effects of mTOR signaling on these metabolic processes.
Caption: mTOR signaling and its analysis via metabolic labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Cy5 Signal | Inefficient metabolic labeling. | Optimize substrate concentration and incubation time. Ensure cells are metabolically active. |
| Incomplete click reaction. | Prepare fresh sodium ascorbate solution. Optimize concentrations of all reaction components. Ensure proper permeabilization. | |
| Degraded this compound. | Store the reagent properly, protected from light and moisture. | |
| High Background Signal | Non-specific binding of the probe. | Increase the number of wash steps after the click reaction. Include a blocking step with BSA before the click reaction. |
| Incomplete removal of unincorporated substrate. | Ensure thorough washing after the metabolic labeling step. | |
| Cell Loss | Harsh cell handling. | Centrifuge at lower speeds. Avoid excessive vortexing. |
| Cytotoxicity of reagents. | Titrate the concentration of the metabolic substrate and click chemistry reagents. If using copper, a stabilizing ligand is highly recommended. |
Conclusion
This compound is a versatile and powerful tool for the study of cellular metabolism using flow cytometry. Its application in click chemistry-based metabolic labeling assays provides a sensitive and specific method for quantifying dynamic cellular processes such as protein synthesis and cell proliferation. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this technology in their experimental workflows.
References
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent labeling reagent featuring a terminal alkyne group, a tetraethylene glycol (PEG4) spacer, and the cyanine 5 (Cy5) fluorophore.[1][2][3][4] This molecule is specifically designed for bio-orthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The propargyl group serves as the reactive handle for covalent bond formation with azide-modified biomolecules, while the hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance. The Cy5 dye allows for sensitive and robust detection in the far-red region of the spectrum, making it an ideal tool for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, and in vivo imaging. This document provides detailed protocols for the use of this compound in labeling biomolecules and subsequent purification.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₃₇H₄₇ClN₂O₄ |
| Molecular Weight | 619.24 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Solubility | Soluble in DMSO, DMF; low solubility in water |
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein
This protocol describes a general method for labeling a protein containing an azide functional group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for protecting biomolecules)
-
Purification column (e.g., size-exclusion chromatography)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
If using a copper ligand, prepare a stock solution (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1 mg/mL).
-
Add this compound stock solution to a final concentration of 2-5 molar equivalents relative to the protein.
-
(Optional) If using a ligand, add it to the reaction mixture. A 5:1 ligand to copper ratio is often used.
-
Add CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and catalyst components using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Workflow for CuAAC Labeling```dot
Caption: Logical relationship of components in a CuAAC reaction for bio-orthogonal labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive catalyst- Low reagent concentrations- Presence of copper chelators in the buffer | - Use freshly prepared sodium ascorbate- Increase the concentration of the Cy5 reagent and/or catalyst- Perform a buffer exchange to remove interfering substances |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF)- Protein instability under reaction conditions | - Minimize the volume of organic solvent used- Perform the reaction at a lower temperature (e.g., 4°C)- Include a stabilizing agent for the protein |
| High Background Signal | - Incomplete removal of unreacted Cy5 dye | - Optimize the purification protocol (e.g., use a longer SEC column, repeat the purification step) |
Conclusion
This compound is a versatile and efficient reagent for the fluorescent labeling of azide-modified biomolecules through copper-catalyzed click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technology in their experimental workflows. The high specificity and efficiency of the CuAAC reaction, coupled with the favorable properties of the Cy5 fluorophore, make this an invaluable tool for a wide range of applications in life sciences and drug development.
References
conjugating N-methyl-N'-(propargyl-PEG4)-Cy5 to antibodies
Topic: Conjugating N-methyl-N'-(propargyl-PEG4)-Cy5 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to monoclonal antibodies is a cornerstone technique for a multitude of applications in biological research and drug development, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1][2][3] this compound is a bright, far-red fluorescent dye featuring a terminal alkyne group, making it ideal for covalent attachment to antibodies via "click chemistry."[][5][6]
This document provides detailed protocols for the conjugation of this compound to antibodies. The primary method described is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[7][] This process involves two main stages: the introduction of an azide group onto the antibody and the subsequent click reaction with the propargyl-functionalized Cy5 dye. An overview of the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is also provided as an alternative for sensitive applications.
The following protocols are designed to be comprehensive, guiding the user from antibody preparation to the characterization of the final conjugate. Adherence to these guidelines will help ensure the generation of high-quality, functionally active fluorescent antibody conjugates.
Data Presentation: Quantitative Parameters in Antibody Conjugation
The success of an antibody conjugation experiment is determined by several key quantitative parameters. The following table summarizes these parameters, their typical ranges, and methods for their determination. The optimal Degree of Labeling (DOL) should be empirically determined for each antibody-dye pair to balance signal intensity with the retention of antibody function.[9]
| Parameter | Typical Range | Method of Determination | Key Considerations |
| Antibody Concentration (Initial) | 2-10 mg/mL | UV-Vis Spectrophotometry (A280) | Concentrations below 2 mg/mL can significantly reduce labeling efficiency. The antibody buffer should be free of interfering substances like Tris, glycine, or BSA. |
| Degree of Labeling (DOL) | 2 - 10 | UV-Vis Spectrophotometry | Also known as Dye-to-Antibody Ratio. A high DOL can lead to fluorescence quenching and reduced antibody affinity.[9][10] The optimal DOL provides the best balance of brightness and functionality.[10] |
| Antibody Recovery | > 80% | UV-Vis Spectrophotometry (A280) | Measured by comparing the amount of antibody before and after the conjugation and purification process. Low recovery may indicate antibody precipitation or loss during purification steps. |
| Conjugate Purity | > 95% | Size-Exclusion Chromatography (SEC-HPLC), SDS-PAGE | Assesses the presence of unconjugated dye, unconjugated antibody, or aggregates. |
| Binding Affinity (Kd) | Should be comparable to the unlabeled antibody | ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) | It is crucial to validate that the conjugation process has not significantly compromised the antibody's ability to bind its target antigen.[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in conjugating this compound to an antibody using CuAAC.
Diagram: Overall Workflow
Caption: Workflow for conjugating this compound to antibodies.
Protocol 1: Antibody Preparation and Azide Modification
This protocol describes the modification of an antibody with azide groups, targeting primary amines (lysine residues) using an NHS-ester functionalized azide reagent.
Materials:
-
Purified antibody (2-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
NHS-PEGn-Azide reagent
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine will compete with the reaction.[11]
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Azide Reagent Preparation:
-
Immediately before use, dissolve the NHS-PEGn-Azide in anhydrous DMSO to a concentration of 10 mM. Do not store the reconstituted reagent.[11]
-
-
Azidation Reaction:
-
Add a 20-fold molar excess of the 10 mM NHS-PEGn-Azide solution to the antibody solution. The volume of DMSO should not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove unreacted NHS-PEGn-Azide by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the antibody. The azide-modified antibody is now ready for conjugation.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-modified antibody to this compound.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes (protect from light)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare fresh 100 mM Sodium Ascorbate solution.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with a 4 to 10-fold molar excess of the this compound solution.[7]
-
Prepare the copper catalyst premix: in a separate tube, mix the CuSO4 solution and the THPTA ligand solution in a 1:5 molar ratio.[12] Let it stand for a few minutes.
-
Add the copper/THPTA premix to the antibody-dye mixture. The final concentration of copper is typically between 0.1 mM and 0.25 mM.[13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[7][13]
-
Mix gently and incubate for 30-60 minutes at room temperature, protected from light.[7]
-
-
Purification of the Antibody-Cy5 Conjugate:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted dye and catalyst components.
-
Collect the colored fractions corresponding to the labeled antibody.
-
Protocol 3: Characterization of the Antibody-Cy5 Conjugate
Determining the Degree of Labeling (DOL): The DOL is calculated from the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5 (~650 nm).[14]
Procedure:
-
Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm (A280) and ~650 nm (Amax_dye).
-
Calculate the DOL using the following formula:
DOL = (Amax_dye × ε_protein) / [(A280 - (Amax_dye × CF280)) × ε_dye]
Where:
-
Amax_dye = Absorbance of the conjugate at the λmax of Cy5.
-
A280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of Cy5 at its λmax (~250,000 M⁻¹cm⁻¹).
-
CF280 = Correction factor (A280 of the free dye / Amax of the free dye). For Cy5, this is typically around 0.05.
-
Assessing Purity and Integrity:
-
SDS-PAGE: Run the conjugate on an SDS-PAGE gel and visualize it under both Coomassie staining (for protein) and fluorescence imaging (for Cy5). This can confirm that the dye is covalently attached to the antibody heavy and light chains.
-
SEC-HPLC: Analytical size-exclusion chromatography can be used to detect any aggregation that may have occurred during the conjugation process and to confirm the removal of free dye.
Alternative Method: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For antibodies that are sensitive to copper ions, SPAAC offers a metal-free alternative.[1][15][] This reaction typically involves an azide-modified antibody and a dye functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Diagram: SPAAC Reaction Principle
Caption: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The protocol for SPAAC is simpler as it does not require a catalyst or reducing agent. The azide-modified antibody (from Protocol 1) is simply mixed with a molar excess of a DBCO-functionalized Cy5 dye and incubated at room temperature or 4°C overnight.[2] Purification and characterization steps are similar to those for the CuAAC method.
Troubleshooting
| Symptom | Possible Cause | Recommendation |
| Low/No Conjugation | Interfering substances in antibody buffer: Tris, glycine, BSA, or sodium azide can inhibit the reaction.[17] | Perform buffer exchange into an appropriate buffer (e.g., PBS) before starting. |
| Low antibody concentration: Reaction efficiency is lower at antibody concentrations < 2 mg/mL. | Concentrate the antibody solution before conjugation. | |
| Inactive reagents: NHS-ester and sodium ascorbate solutions are moisture-sensitive and should be prepared fresh. | Use anhydrous solvents and prepare solutions immediately before use. | |
| Antibody Precipitation/Aggregation | Presence of copper catalyst: Some antibodies are sensitive to copper ions. | Consider using the copper-free SPAAC method. Use a stabilizing ligand like THPTA. |
| Over-labeling: A high degree of labeling can alter protein conformation. | Reduce the molar excess of the dye in the reaction. Optimize the DOL. | |
| Low Antibody Recovery | Loss during purification: Antibody may be lost during desalting or chromatography steps. | Ensure proper column equilibration and handling. Consider using spin desalting columns for small volumes. |
| Antibody precipitation: See above. | Check for precipitate after the reaction and troubleshoot accordingly. | |
| Reduced Antibody Function | Modification of critical residues: Labeling of lysine residues within the antigen-binding site can reduce affinity.[3] | Reduce the DOL. Consider site-specific conjugation methods if functionality is highly sensitive to lysine modification. |
| Conjugation-induced conformational changes. | Perform functional validation assays (e.g., ELISA, SPR) to compare the conjugate with the unlabeled antibody. |
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 5. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 17. Three tips to successfully conjugate your own antibody | Antibody News: Novus Biologicals [novusbio.com]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Super-Resolution Microscopy
Audience: Researchers, scientists, and drug development professionals.
Application Notes
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for high-resolution imaging applications, particularly in the field of super-resolution microscopy. This molecule incorporates the well-characterized Cy5 fluorophore, which exhibits bright fluorescence and high photostability in the far-red spectral region, minimizing autofluorescence from biological samples.[1] The key features of this probe are a propargyl group that enables covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry," and a polyethylene glycol (PEG4) linker.[2][3][4] The PEG4 linker enhances the water solubility of the molecule and minimizes non-specific binding to cellular components, thereby improving the signal-to-noise ratio.
This probe is particularly well-suited for super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and related single-molecule localization microscopy (SMLM) methods.[5][6] These techniques rely on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state to reconstruct an image with a resolution far beyond the diffraction limit of light.[6][7] The photophysical properties of Cy5 are amenable to inducing this blinking behavior under specific imaging conditions.[7]
Primary Applications:
-
Super-Resolution Imaging of Cellular Structures: Enables the visualization of fine subcellular details, such as the organization of the cytoskeleton, the distribution of membrane proteins, and the structure of organelles, with nanoscale resolution.[8][9][10][11]
-
Protein and Nucleic Acid Labeling: Through click chemistry, this probe can be used to label newly synthesized proteins and nucleic acids that have been metabolically incorporating azide-containing precursors.[8][12] This allows for the study of their localization, dynamics, and interactions in living or fixed cells.
-
Multi-color Imaging: The far-red emission of Cy5 allows for its use in combination with other fluorophores in multi-color super-resolution experiments to study the co-localization and interaction of different molecular species.
-
Correlative Light and Electron Microscopy (CLEM): The precision of super-resolution imaging with this probe can be combined with the ultrastructural context provided by electron microscopy in STORM-CLEM workflows.[5]
Quantitative Data
The photophysical properties of the Cy5 core of this compound are crucial for its performance in super-resolution microscopy. The following table summarizes key quantitative data for Cy5 and its derivatives.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~649 nm[3][4][13][14] | The optimal wavelength for exciting the fluorophore. |
| Emission Maximum (λem) | ~666-667 nm[3][4][13][14] | The peak wavelength of the emitted fluorescence. |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at the excitation maximum. A high value indicates efficient light absorption. |
| Fluorescence Quantum Yield | ~0.2 | The ratio of emitted photons to absorbed photons. This value can be influenced by the local environment. |
| Photostability | High[1] | Cy5 is known for its relatively good photostability compared to other cyanine dyes, which is beneficial for long imaging acquisitions.[1] |
| Blinking Properties | Photoswitchable | The ability to switch between fluorescent and dark states is essential for STORM. This is often induced by specific imaging buffers and high laser power.[7] |
| Spatial Resolution (STORM) | 10-30 nm (lateral), 50-60 nm (axial)[6] | The achievable resolution in a typical STORM experiment, which is significantly better than the ~250 nm limit of conventional fluorescence microscopy.[6] |
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with this compound via Click Chemistry for STORM Imaging
This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by click chemistry-mediated conjugation to this compound and subsequent super-resolution imaging.[9]
Materials:
-
Cells of interest cultured on high-precision glass coverslips
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
Phosphate-buffered saline (PBS)
-
STORM imaging buffer (e.g., a glucose oxidase and catalase oxygen scavenging system with a thiol like mercaptoethylamine)
Procedure:
-
Metabolic Labeling:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells with pre-warmed PBS.
-
Replace the standard culture medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for 4-8 hours to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
1 µM this compound
-
1 mM CuSO₄
-
5 mM THPTA (to protect the fluorophore and improve reaction efficiency)
-
5 mM sodium ascorbate (add last to initiate the reaction)
-
-
Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Wash the cells extensively with PBS to remove unreacted components.
-
-
STORM Imaging:
-
Mount the coverslip onto a microscope slide with a small volume of STORM imaging buffer.
-
Seal the coverslip to prevent buffer evaporation.
-
Image the sample on a STORM-capable microscope system. Use a 647 nm laser for excitation and to induce photoswitching of the Cy5 dye. Acquire a time series of thousands of frames to capture the stochastic blinking events.
-
Process the acquired data using appropriate localization software to reconstruct the super-resolution image.
-
Visualizations
Caption: Experimental workflow for labeling and imaging with this compound.
Caption: Conceptual diagram of a signaling pathway studied with the Cy5 probe.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. Super-resolution correlative light-electron microscopy using a click-chemistry approach for studying intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Super Resolution Microscopy [worldwide.promega.com]
- 7. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry [frontiersin.org]
- 10. Super-resolution Microscopy for Nanomedicine Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super-Resolution Microscopy as a Versatile Tool in Probing Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. cenmed.com [cenmed.com]
- 14. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Labeling Oligonucleotides with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient labeling of oligonucleotides with the fluorescent dye N-methyl-N'-(propargyl-PEG4)-Cy5 via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."
Introduction
This compound is a cyanine dye containing a terminal alkyne group, making it an ideal reagent for labeling azide-modified oligonucleotides through click chemistry.[1][][3] This method offers high specificity, efficiency, and biocompatibility, as the azide and alkyne functional groups are absent in natural biological systems.[4][5] The resulting Cy5-labeled oligonucleotides are valuable tools in a wide range of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET), and molecular diagnostics.[6]
The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of the Cy5 dye and an azide group incorporated into the oligonucleotide.[][4] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][7] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), is often used to enhance reaction efficiency and protect biomolecules from oxidative damage.[1][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the labeling process, providing a basis for experimental design and optimization.
Table 1: CuAAC Reaction Parameters and Labeling Efficiency
| Oligonucleotide Type | Alkyne/Azide Ratio | Reaction Time | Temperature (°C) | Labeling Efficiency/Conversion | Reference(s) |
| Single Alkyne-Modified Oligo | 1:2 to 1:5 | 30 min - 4 h | 37 - 45 | >95% | [9][10] |
| Multiple Alkyne-Modified Oligo | 1:25 | 4 h | 45 | ~100% | [9] |
| General Oligonucleotide | 1:1.5 | Overnight | Room Temp | High | [4][5] |
| Ynamine-Modified Oligo | 1:1.2 | 10 - 20 min | Room Temp | >95% | [8] |
Table 2: Comparison of Purification Methods for Labeled Oligonucleotides
| Purification Method | Principle | Typical Recovery | Purity | Advantages | Disadvantages | Reference(s) |
| Ethanol/Acetone Precipitation | Differential solubility | 86% - 99% | Good | Simple, rapid, removes excess dye and catalyst | May not remove unlabeled oligonucleotides effectively | [4][9][10][11] |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Variable | High | Excellent separation of labeled, unlabeled oligos, and free dye | Requires specialized equipment, can be time-consuming | [4][11] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | Variable | High | Good for removing unlabeled oligonucleotides | Can be labor-intensive, potential for sample loss | [4][11] |
| Molecular Weight Cut-Off (MWCO) Filtration | Size exclusion | Good | Good | Rapid, removes small molecules like catalysts and excess dye | May not separate labeled from unlabeled oligonucleotides of similar size | [12] |
Experimental Protocols
Protocol 1: Standard CuAAC Labeling of Azide-Modified Oligonucleotides
This protocol is a general guideline for labeling azide-modified oligonucleotides with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA or TBTA ligand
-
DMSO (anhydrous)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0) or similar
-
Nuclease-free water
Procedure:
-
Preparation of Stock Solutions:
-
Azide-Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
Ligand (THPTA/TBTA): Prepare a 50 mM (for THPTA) or 10 mM (for TBTA in 55% DMSO) stock solution.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in nuclease-free water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified oligonucleotide (to a final concentration of 20-200 µM)
-
2 M TEAA buffer (to a final concentration of 0.2 M)
-
DMSO (to a final volume of 50%)
-
This compound stock solution (1.5 to 5 equivalents relative to the oligonucleotide)
-
-
Vortex the mixture thoroughly.
-
-
Initiation of the Click Reaction:
-
Add the sodium ascorbate stock solution to a final concentration of 5 mM. Vortex briefly.
-
Prepare a premixed solution of CuSO₄ and the ligand. Add this to the reaction mixture to a final copper concentration of 0.25-0.5 mM.
-
If working with oxygen-sensitive reagents, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds before adding the copper catalyst.
-
-
Incubation:
-
Purification:
-
Proceed with one of the purification methods described in Protocol 2.
-
Protocol 2: Purification of Cy5-Labeled Oligonucleotides
Option A: Acetone Precipitation (for removal of excess dye and catalyst)
-
To the reaction mixture, add at least a 4-fold volume of a 3% lithium perchlorate solution in acetone.[13]
-
Mix thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of cold acetone and centrifuge again.
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the purified labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 7.0).
Option B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Dilute the reaction mixture with an appropriate buffer (e.g., 0.1 M TEAA).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the labeled oligonucleotide using a gradient of acetonitrile in 0.1 M TEAA.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified product.
Diagrams
Caption: Workflow for labeling and purification of oligonucleotides.
Caption: The CuAAC "Click Chemistry" reaction mechanism.
Stability and Storage
Cy5-labeled oligonucleotides are light-sensitive and should be stored in the dark at -20°C.[14] For long-term storage, it is recommended to aliquot the sample to avoid repeated freeze-thaw cycles. The stability of the Cy5 dye can be pH-dependent; for optimal stability, resuspend Cy5-labeled oligonucleotides at a neutral pH (pH 7.0).[14]
References
- 1. broadpharm.com [broadpharm.com]
- 3. atdbio.com [atdbio.com]
- 4. interchim.fr [interchim.fr]
- 5. hk.lumiprobe.com [hk.lumiprobe.com]
- 6. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization | MDPI [mdpi.com]
- 13. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Copper-Catalyzed and Copper-Free Click Chemistry for Cy5 Alkyne Conjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient attachment of fluorescent probes like Cyanine5 (Cy5) is paramount for a multitude of applications, from cellular imaging to diagnostic assays and targeted drug delivery. "Click chemistry," a term coined by K.B. Sharpless, has revolutionized this field by offering a set of reactions that are rapid, selective, and high-yielding.[1] Among these, the azide-alkyne cycloaddition has emerged as the most prominent, with two primary variants: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.
This document provides a detailed comparison of these two powerful methodologies for the conjugation of Cy5 alkyne to azide-modified biomolecules. It includes comprehensive experimental protocols, a quantitative comparison of their performance, and visual workflows to guide researchers in selecting the optimal approach for their specific needs.
Introduction to CuAAC and SPAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted triazole.[2] This reaction boasts rapid kinetics, often reaching completion within minutes to a few hours at room temperature.[1] However, the requisite copper(I) catalyst can be cytotoxic, which may limit its application in living systems.[2]
To address the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This bioorthogonal reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst.[3] The relief of ring strain provides the thermodynamic driving force for the reaction.[3] While highly biocompatible, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[4][5]
Quantitative Comparison of CuAAC and SPAAC for Cy5 Conjugation
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for the conjugation of Cy5 alkyne.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (second-order rate constants typically 10⁴ to 10⁵ M⁻¹s⁻¹) | Slower than CuAAC (second-order rate constants typically 0.1 to 1 M⁻¹s⁻¹); approximately 100-fold slower.[4][5] |
| Typical Reaction Time | 30 minutes to 4 hours | 2 to 12 hours |
| Reaction Yield | Generally high (>90%) with optimized conditions | Can achieve high yields (>95%), approaching 100% with sufficient reaction time and optimized conditions.[6] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity | Excellent, widely used for in vivo applications |
| Reagent Complexity | Requires a copper source, reducing agent, and often a stabilizing ligand | Requires pre-functionalization with a bulky cyclooctyne derivative (e.g., DBCO) |
Experimental Protocols
The following are detailed protocols for the conjugation of Cy5 alkyne to an azide-modified biomolecule using both CuAAC and SPAAC methodologies.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Cy5 Alkyne
This protocol describes a general method for labeling an azide-containing biomolecule with Cy5 alkyne using a copper(I) catalyst generated in situ.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Cy5 alkyne
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., spin desalting columns, HPLC)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and Cy5 alkyne in the reaction buffer. A typical starting point is a 1.5 to 5-fold molar excess of Cy5 alkyne over the azide.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA ligand stock solutions. A 5:1 ligand to copper ratio is often used to stabilize the copper(I) and protect the biomolecule.
-
Initiate the reaction: Add the CuSO₄/THPTA premix to the reaction mixture containing the azide and alkyne.
-
Add the reducing agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubate: Gently mix the reaction and incubate at room temperature for 30 minutes to 4 hours, protected from light.
-
Purification: Remove the excess Cy5 alkyne and copper catalyst using an appropriate purification method such as spin desalting columns for proteins or ethanol precipitation for oligonucleotides.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Cy5-DBCO
This protocol outlines the copper-free conjugation of an azide-modified biomolecule with a Cy5-functionalized dibenzocyclooctyne (Cy5-DBCO).
Materials:
-
Azide-modified biomolecule
-
Cy5-DBCO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.
-
Add Cy5-DBCO: Add the Cy5-DBCO to the reaction mixture. A 3 to 10-fold molar excess of Cy5-DBCO is a common starting point.
-
Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 2 to 12 hours, protected from light. Reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
Purification: Purify the Cy5-labeled biomolecule from unreacted Cy5-DBCO using a suitable method like size-exclusion chromatography or dialysis.
Mandatory Visualizations
Conclusion
Both copper-catalyzed and copper-free click chemistry are highly effective methods for conjugating Cy5 alkyne to azide-modified biomolecules. The choice between CuAAC and SPAAC should be guided by the specific requirements of the application. For applications where reaction speed is critical and the potential for copper-induced toxicity is not a concern, CuAAC is an excellent choice. Conversely, for in vivo studies, live-cell imaging, and applications involving sensitive biological systems, the biocompatibility of SPAAC makes it the superior option, despite its slower reaction kinetics. By understanding the principles and protocols outlined in these application notes, researchers can confidently select and implement the most appropriate click chemistry strategy to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile near-infrared (NIR) fluorescent probe designed for robust and specific labeling of biomolecules for in vivo imaging applications. This molecule incorporates a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal propargyl group. The Cy5 dye emits in the NIR spectrum (excitation/emission maxima ~649/667 nm), a window where light absorption and scattering by biological tissues are significantly reduced. This property facilitates deeper tissue penetration and a higher signal-to-background ratio, which is crucial for sensitive in vivo imaging.
The key feature of this molecule is its terminal alkyne (propargyl) group, which enables its covalent conjugation to azide-modified biomolecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This allows for the precise labeling of a wide range of targeting moieties, such as antibodies, peptides, or nanoparticles, to create targeted imaging agents. The PEG4 linker enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing non-specific binding and improving circulation time.
These application notes provide a comprehensive guide for the use of this compound in the development of targeted fluorescent probes for in vivo imaging studies, including detailed protocols for bioconjugation, a representative animal imaging workflow, and methods for data analysis.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₇H₄₇ClN₂O₄ |
| Molecular Weight | 619.24 g/mol |
| Excitation Maximum | ~649 nm |
| Emission Maximum | ~667 nm |
| Reactive Group | Alkyne |
| Solubility | Soluble in DMSO, DMF |
Signaling Pathway and Targeting Principle
The this compound probe itself does not target a specific signaling pathway. Its utility lies in its ability to be conjugated to a targeting ligand that recognizes a specific biological target, such as a cell surface receptor overexpressed in cancer cells. For instance, if conjugated to an antibody targeting a receptor tyrosine kinase (RTK), the resulting probe can be used to visualize tumors where this RTK is upregulated and potentially track the internalization of the receptor.
Figure 1: Conceptual diagram of targeted in vivo imaging.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Azide-Modified Antibody via CuAAC
This protocol describes the conjugation of the alkyne-containing Cy5 probe to an antibody that has been functionalized with an azide group.
Materials:
-
This compound
-
Azide-modified antibody in an amine-free buffer (e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Cy5 Probe: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified antibody to a concentration of 2-5 mg/mL in the reaction buffer.
-
Add the Cy5 probe stock solution to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point for optimization.
-
Add THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled antibody from unreacted dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with sterile PBS.
-
Collect the fractions containing the purified, labeled antibody. The labeled antibody will be visible as a colored band.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and ~649 nm (for Cy5).
-
Figure 2: Workflow for CuAAC conjugation.
Protocol 2: In Vivo Imaging of a Tumor Xenograft Model
This protocol provides a general guideline for in vivo imaging in a mouse tumor model using a Cy5-labeled targeting probe.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts in immunodeficient mice)
-
Purified Cy5-labeled targeting probe in sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
If necessary, remove fur from the imaging area to reduce interference.
-
Acquire a baseline pre-injection image to assess autofluorescence.
-
-
Probe Administration:
-
Administer the Cy5-labeled probe via intravenous (tail vein) injection. A typical dose is 1-5 nmol per mouse in a volume of 100-150 µL of sterile PBS.[4]
-
-
Whole-Body Imaging:
-
Perform whole-body fluorescence imaging at multiple time points post-injection (e.g., 30 min, 2h, 6h, 24h, and 48h) to determine the optimal imaging window and assess probe biodistribution.[4]
-
Ensure consistent animal positioning for all imaging sessions.
-
-
Image Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (e.g., muscle) to serve as background.
-
Quantify the average fluorescence intensity (e.g., in radiant efficiency) for each ROI at each time point.
-
Calculate the tumor-to-background ratio (TBR) by dividing the tumor ROI intensity by the background ROI intensity.
-
Figure 3: Experimental workflow for in vivo and ex vivo imaging.
Protocol 3: Ex Vivo Biodistribution Analysis
Procedure:
-
Tissue Collection:
-
At the final imaging time point, euthanize the mouse.
-
Perfuse the circulatory system with saline to remove blood from the organs, which can be a source of fluorescence.[4]
-
Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).
-
-
Ex Vivo Imaging:
-
Arrange the collected organs in the imaging chamber.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo study.
-
-
Data Quantification:
-
Draw ROIs around each organ and the tumor in the ex vivo image and measure the average fluorescence intensity.
-
Normalize the intensity by the weight of the organ to express the data as a percentage of the injected dose per gram of tissue (%ID/g). This requires creating a standard curve from known concentrations of the Cy5-probe.
-
Quantitative Data Presentation (Representative Data)
The following tables present hypothetical but realistic data from an in vivo study using an antibody-Cy5 conjugate targeting a tumor xenograft.
Table 1: In Vivo Tumor-to-Background Ratio (TBR)
| Time Post-Injection | Tumor Mean Intensity (Radiant Efficiency) | Background Mean Intensity (Radiant Efficiency) | Tumor-to-Background Ratio (TBR) |
| 2 hours | 8.5 x 10⁸ | 3.4 x 10⁸ | 2.5 |
| 6 hours | 1.2 x 10⁹ | 2.5 x 10⁸ | 4.8 |
| 24 hours | 1.5 x 10⁹ | 1.5 x 10⁸ | 10.0 |
| 48 hours | 1.1 x 10⁹ | 1.0 x 10⁸ | 11.0 |
Table 2: Ex Vivo Biodistribution at 48 Hours Post-Injection
| Organ | Mean Fluorescence Intensity (Radiant Efficiency) | Normalized Signal (%ID/g) |
| Tumor | 1.8 x 10⁹ | 15.2 |
| Liver | 2.5 x 10⁹ | 12.5 |
| Kidneys | 1.1 x 10⁹ | 8.8 |
| Spleen | 5.5 x 10⁸ | 4.1 |
| Lungs | 3.0 x 10⁸ | 2.5 |
| Heart | 1.5 x 10⁸ | 1.2 |
| Muscle | 1.2 x 10⁸ | 1.0 |
Troubleshooting
-
Low Conjugation Efficiency: Ensure the antibody is in an amine-free buffer. Optimize the molar ratio of dye to antibody. Confirm the activity of the azide and alkyne groups.
-
High Background Signal In Vivo: This may be due to non-specific binding or slow clearance of the probe. The PEG4 linker is designed to minimize this, but further optimization of the targeting ligand may be necessary. Ensure complete removal of unconjugated dye after the labeling reaction.
-
No Tumor-Specific Signal: The targeting ligand may not be specific to the tumor model, or the target may not be expressed at high enough levels. Confirm target expression via other methods (e.g., histology, western blot).
Conclusion
This compound is a powerful tool for developing targeted NIR fluorescent probes for in vivo imaging. Its "clickable" alkyne group allows for straightforward and specific conjugation to a wide variety of biomolecules. The inherent properties of the Cy5 fluorophore enable sensitive detection with deep tissue penetration, making it highly suitable for preclinical research in areas such as oncology, immunology, and drug delivery. By following the detailed protocols outlined in these notes, researchers can effectively utilize this probe to generate high-quality, quantifiable in vivo imaging data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with N-methyl-N'-(propargyl-PEG4)-Cy5
Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5 labeling. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes when using this reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key type of "click chemistry". Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and structured data to support your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no labeling yield in a CuAAC reaction using this compound?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Cu(I). This state can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] This can be caused by insufficient reducing agent (e.g., sodium ascorbate) or exposure of the reaction mixture to air.
-
Poor Reagent Quality: Degradation of the azide-containing molecule or the this compound alkyne can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups on your biomolecule can impede the reaction.[1] Additionally, some biomolecules may contain residues (like histidine tags) that can chelate the copper catalyst, making it unavailable for the cycloaddition.[2]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1]
Q2: What are the key components of a successful CuAAC reaction?
A2: A typical CuAAC reaction for labeling a biomolecule with this compound includes:
-
Azide-modified biomolecule: Your protein, nucleic acid, or other molecule of interest containing an azide group.
-
This compound: The alkyne-containing fluorescent dye.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is often generated in situ from a Copper(II) source.
-
Copper(II) source: Typically, Copper(II) sulfate (CuSO₄) is used.[3]
-
Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and maintain it.[2][3]
-
Copper-chelating ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended to stabilize the Cu(I) catalyst, increase reaction rate, and prevent oxidative damage to biomolecules.[4][5]
Q3: Can components of my buffer interfere with the labeling reaction?
A3: Yes. Buffers containing primary amines, such as Tris or glycine, are not suitable for labeling reactions that use NHS esters to introduce the azide or alkyne handle, as they will compete for the reaction.[6] While the CuAAC reaction itself is bioorthogonal, it is best practice to perform the labeling in amine-free buffers like PBS, MES, or HEPES. Also, ensure that other components of your buffer do not interfere with the copper catalyst.
Q4: What is the role of the PEG4 linker in this compound?
A4: The polyethylene glycol (PEG) linker serves several important functions. Its hydrophilic nature improves the water solubility of the Cy5 dye and the resulting conjugate.[7][8] The flexible PEG4 spacer also helps to reduce steric hindrance between the dye and the biomolecule, potentially leading to improved labeling efficiency and preserving the biological activity of the labeled molecule.[7]
Troubleshooting Guide
Low labeling efficiency can be a frustrating issue. The following guide provides a structured approach to identifying and resolving common problems.
Problem 1: Low or No Fluorescence Signal
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | Prepare fresh sodium ascorbate solution for each experiment, as it can oxidize in solution.[3] Degas all buffers and solutions to remove dissolved oxygen.[3] Ensure you are using a copper-chelating ligand like THPTA, at a recommended 5:1 ratio to the copper sulfate.[2][5] |
| Degraded Reagents | Ensure that the this compound and the azide-modified biomolecule have been stored correctly and are not expired. Protect the Cy5 reagent from light to prevent photobleaching. |
| Incorrect Reagent Concentrations | Optimize the concentrations of all reaction components. A 2- to 10-fold molar excess of the Cy5-alkyne probe over the azide-labeled biomolecule is often a good starting point.[3] |
| Suboptimal pH | While the CuAAC reaction is relatively pH-insensitive, ensure the pH of your reaction buffer is within the optimal range for the stability and solubility of your biomolecule (typically pH 7-8).[9] |
| Presence of Interfering Substances | If your biomolecule sample contains reducing agents like DTT or β-mercaptoethanol, they should be removed prior to the click reaction, as they can interfere with the catalyst.[3] |
Problem 2: High Background or Non-Specific Labeling
| Potential Cause | Suggested Solution |
| Inefficient Purification | Unreacted Cy5 dye must be removed after the labeling reaction. Use an appropriate purification method based on the size of your biomolecule, such as spin desalting columns, size-exclusion chromatography (SEC), or dialysis.[10][11] |
| Protein Aggregation/Precipitation | High concentrations of the copper catalyst can sometimes lead to protein aggregation.[12] Ensure the use of a stabilizing ligand like THPTA. If precipitation occurs during the reaction, try reducing the reaction time. One user found that reducing the reaction time from 1 hour to 5 minutes eliminated aggregation.[13] |
| Non-specific Binding of the Dye | While click chemistry is highly specific, some weak non-specific binding of alkyne-modified fluorophores to proteins has been observed, which is mediated by the copper catalyst.[14] Ensure thorough purification and consider running a control reaction with a non-azide containing biomolecule to assess the level of non-specific binding. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a starting point; optimization may be required for your specific biomolecule.
-
Prepare Stock Solutions:
-
Azide-Modified Protein: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound: Dissolve in a suitable organic solvent like DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[15]
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[15]
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.[15]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound (to a final concentration that is a 2-10 fold molar excess over the protein).
-
A premixed solution of CuSO₄ and THPTA. Add the THPTA solution to the CuSO₄ solution before adding to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM, with a 5-fold excess of THPTA (250-500 µM).[2]
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[16]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted Cy5 dye and other small molecules using a desalting spin column, size-exclusion chromatography, or dialysis.[10] The choice of method will depend on the size and properties of your labeled protein.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical CuAAC Labeling Reaction
| Component | Stock Concentration | Typical Final Concentration | Notes |
| Azide-Biomolecule | 1-10 mg/mL | 10-50 µM | |
| This compound | 10 mM in DMSO | 20-500 µM | Use a 2-10 fold molar excess over the biomolecule. |
| CuSO₄ | 20 mM in H₂O | 50-100 µM | [2] |
| THPTA Ligand | 50 mM in H₂O | 250-500 µM | Maintain a 5:1 ligand to copper ratio.[2] |
| Sodium Ascorbate | 100 mM in H₂O | 2.5-5 mM | Prepare fresh for each experiment.[16] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
high background fluorescence with N-methyl-N'-(propargyl-PEG4)-Cy5
Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a fluorescent probe used in bioorthogonal chemistry.[1][2] Its primary application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for the fluorescent labeling of azide-modified biomolecules in vitro and in cells.[1][2] The Cy5 fluorophore allows for detection in the far-red region of the spectrum, which helps to minimize autofluorescence from biological samples.[3]
Q2: What is the purpose of the PEG4 linker in this molecule?
The polyethylene glycol (PEG) linker serves to increase the hydrophilicity and biocompatibility of the molecule.[4] This can help to reduce non-specific binding and aggregation of the probe, which are common causes of high background fluorescence.[4]
Q3: What are the optimal excitation and emission wavelengths for Cy5?
The approximate excitation maximum for Cy5 is 650 nm, and the emission maximum is around 670 nm.[3] It is crucial to use the appropriate filter sets on your fluorescence microscope or imaging system to ensure optimal signal detection and minimize bleed-through from other fluorophores.
Q4: How should I store this compound?
For long-term storage, it is recommended to store the compound at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided. Prepare fresh solutions for your experiments whenever possible to ensure the integrity of the reagent.[5]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue in fluorescence imaging experiments. The following guide provides potential causes and solutions to help you improve your signal-to-noise ratio.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-Specific Binding of the Probe | 1. Decrease Probe Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background.[6][7] 2. Increase Washing Steps: After the click reaction, increase the number and duration of washes to more effectively remove unbound probe.[6][8] 3. Use a Blocking Agent: Incubate your sample with a blocking buffer (e.g., 1-5% BSA in PBS) before adding the probe to block non-specific binding sites.[5][9] | Reduced background fluorescence in negative controls and clearer visualization of the specific signal. |
| Issues with Click Chemistry Reaction | 1. Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate and copper sulfate immediately before use.[5] 2. Optimize Copper Concentration: Ensure a sufficient excess of a copper-chelating ligand (e.g., THPTA, BTTAA) to prevent copper-mediated fluorescence quenching or protein precipitation.[5] 3. Avoid Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) can interfere with the click reaction.[5] | More efficient and specific labeling, leading to a stronger signal and reduced off-target fluorescence. |
| Sample Autofluorescence | 1. Use Appropriate Controls: Image an unstained sample under the same conditions to determine the level of endogenous autofluorescence.[3] 2. Optimize Fixation: If applicable, use the lowest concentration and shortest duration of aldehyde fixatives (e.g., formaldehyde) that maintain cellular morphology, as these can increase autofluorescence.[3] Consider alternative fixatives like cold methanol.[3] | Ability to distinguish between the specific Cy5 signal and the sample's natural fluorescence. |
| Suboptimal Imaging Parameters | 1. Adjust Detector Gain and Exposure Time: Use an unstained or negative control sample to set the baseline background fluorescence and adjust imaging settings accordingly.[3] 2. Use Correct Filters: Ensure that the excitation and emission filters are appropriate for Cy5 to minimize bleed-through from other fluorescent sources.[6] | Improved image contrast and a better signal-to-noise ratio.[10][11] |
Illustrative Impact of Key Parameters on Signal-to-Background Ratio
The following table provides hypothetical data to illustrate how optimizing experimental conditions can improve the signal-to-background ratio. The optimal conditions for your specific experiment should be determined empirically.
| Parameter | Condition A (Suboptimal) | Signal-to-Background Ratio (A) | Condition B (Optimized) | Signal-to-Background Ratio (B) |
| Probe Concentration | 50 µM | 3:1 | 10 µM | 15:1 |
| Washing Steps | 2 x 5 min | 5:1 | 4 x 10 min | 20:1 |
| Blocking Agent | None | 4:1 | 3% BSA, 1 hour | 18:1 |
Experimental Protocols
General Protocol for Fluorescent Labeling in Adherent Cells using CuAAC
This protocol provides a general workflow. Optimization of concentrations and incubation times is highly recommended for each specific cell type and experimental setup.
-
Cell Seeding: Seed adherent cells on sterile glass coverslips in a multi-well plate and culture to the desired confluency.
-
Azide Labeling (if applicable): If you are labeling a specific biomolecule, incubate the cells with the corresponding azide-modified precursor (e.g., an azide-modified amino acid or sugar) for the desired time.
-
Fixation: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then incubate in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[3]
-
Click Reaction Cocktail Preparation (Prepare Fresh):
-
Prepare stock solutions:
-
This compound: 10 mM in DMSO
-
Copper (II) Sulfate (CuSO₄): 50 mM in water
-
Copper Ligand (e.g., THPTA): 50 mM in water
-
Sodium Ascorbate: 500 mM in water
-
-
In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order to your reaction buffer (e.g., PBS):
-
Copper (II) Sulfate (final concentration: 100 µM)
-
Copper Ligand (final concentration: 500 µM)
-
This compound (final concentration: 1-10 µM, to be optimized)
-
Sodium Ascorbate (final concentration: 5 mM)
-
-
-
Labeling Reaction: Remove the blocking buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS containing 0.1% Tween 20 for 5-10 minutes each, protected from light.[3]
-
(Optional) Counterstaining: If desired, counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the samples using a fluorescence microscope with filter sets optimized for Cy5.[3]
Visualizations
Caption: General experimental workflow for fluorescent labeling.
Caption: Troubleshooting flowchart for high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. youtube.com [youtube.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering photobleaching issues with N-methyl-N'-(propargyl-PEG4)-Cy5. While specific photostability data for this derivative is limited, its core Cy5 structure is well-characterized, and the principles of photobleaching and its prevention are directly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a derivative of the cyanine dye Cy5. It features a propargyl group for use in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a polyethylene glycol (PEG4) linker to improve aqueous solubility and reduce steric hindrance.[1] Its spectral properties are characteristic of the Cy5 fluorophore:
| Property | Wavelength (nm) |
| Excitation Maximum | ~649 nm[2][3] |
| Emission Maximum | ~667 nm[3] |
Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] For Cy5, this process is primarily initiated when the dye, upon excitation by light, transitions to a long-lived, highly reactive triplet state. In this state, Cy5 can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it non-fluorescent.[4] This degradation of the fluorescent signal can compromise the quality and quantitative accuracy of experimental data, particularly in applications requiring prolonged or intense light exposure.[5]
Q3: What factors accelerate the photobleaching of this compound?
A3: Several factors can increase the rate of Cy5 photobleaching:
-
High Excitation Light Intensity: Higher laser power or lamp intensity increases the rate at which fluorophores enter the reactive triplet state, thus accelerating photobleaching.[6]
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching for many fluorophores, including Cy5, as it leads to the formation of damaging ROS.[4]
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions in the imaging buffer can influence the photostability of the dye.[6] While Cy5 is relatively stable over a broad pH range (pH 4-10), extreme pH values can affect its stability.[7]
-
Sub-optimal Imaging Buffer: The composition of the imaging buffer can significantly impact dye stability. A slightly basic pH (around 7.5) is often recommended for cyanine dyes.[6]
Q4: How does the PEG4 linker in this compound affect its photostability?
A4: The primary role of the PEG4 linker is to enhance the hydrophilicity and solubility of the molecule in aqueous buffers and to provide a spacer arm that reduces steric hindrance when conjugating it to other molecules. While the local microenvironment can influence a dye's photostability, the fundamental susceptibility of the core Cy5 chromophore to photobleaching remains the primary determinant of its photostability. Therefore, standard strategies for preventing Cy5 photobleaching are essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound.
Problem 1: Rapid loss of fluorescence signal.
-
Possible Cause: Photobleaching due to excessive light exposure or an unfavorable chemical environment.
-
Solutions:
-
Reduce Excitation Intensity: Lower the laser power or use neutral density filters to attenuate the excitation light. Start with the lowest possible intensity that provides an adequate signal-to-noise ratio.[6]
-
Minimize Exposure Time: Use a shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.[6]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents can act as triplet state quenchers or oxygen scavengers.
-
Optimize Imaging Buffer: Ensure your imaging buffer has a pH of around 7.5 and is free of components that may quench fluorescence.[6]
-
Problem 2: Low signal-to-noise ratio (SNR).
-
Possible Cause: Weak fluorescence signal, high background fluorescence, or both.
-
Solutions:
-
Optimize Labeling: Ensure an optimal degree of labeling for your target molecule. Over-labeling can lead to self-quenching of the dye.
-
Reduce Background: Use high-quality, clean coverslips and slides. Ensure complete removal of unbound dye after labeling. Use appropriate spectral filters to block autofluorescence.
-
Choose a More Photostable Alternative: If photobleaching is severe and cannot be mitigated, consider using a more photostable dye in a similar spectral range, such as Alexa Fluor 647.[6]
-
Quantitative Data on Photostability
The photostability of Cy5 can be significantly improved by the addition of various antifade reagents. The following tables summarize the relative photostability of Cy5 in the presence of different protective systems.
Table 1: Relative Photobleaching Rate Constants of Cy5 with Different Photoprotection Systems
| Oxygen Scavenging System | Photostabilizing Solution | Relative Photobleach Rate Constant (s⁻¹) | Improvement Factor vs. Buffer Alone |
| Buffer Alone | None | 0.23 | 1.0 |
| GGO | None | 0.047 | 4.9 |
| PCA | None | 0.015 | 15.2 |
| GGO | Trolox | 0.011 | 20.9 |
| GGO | TSQ | 0.009 | 25.6 |
| GGO | ROXS | 0.008 | 28.7 |
| PCA | Trolox | 0.013 | 17.7 |
| PCA | TSQ | 0.012 | 19.2 |
| PCA | ROXS | 0.018 | 12.8 |
Data adapted from published studies.[3] GGO (Glucose Oxidase/Catalase), PCA (Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase), TSQ (Trolox, Sulfonated), ROXS (Reducing and Oxidizing System).
Experimental Protocols
Protocol 1: Quantification of Photobleaching Rate
This protocol describes a method to quantify the photobleaching rate of this compound in a microscopy experiment.
-
Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Set the laser power to a constant and relevant level for your experiments.
-
Select an appropriate emission filter for Cy5.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual fluorescent spots or a region of interest in each frame of the time-lapse series.
-
Plot the fluorescence intensity as a function of time.
-
Fit the decay in fluorescence intensity to a single or double exponential decay function to determine the photobleaching lifetime (τ), which is the inverse of the photobleaching rate constant (k).
-
Protocol 2: Preparation of a Glycerol-Based Antifade Mounting Medium with p-Phenylenediamine (PPD)
Safety Precaution: p-Phenylenediamine (PPD) is hazardous. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or a chemical fume hood.
-
Prepare a 10x PBS stock solution (pH 7.4).
-
Prepare a 0.1 M sodium bicarbonate buffer.
-
To 10 mL of the 0.1 M sodium bicarbonate buffer, add 100 mg of p-Phenylenediamine. Mix until dissolved. The pH should be around 9.0.
-
Add the PPD solution to 90 mL of glycerol. Mix thoroughly.
-
Store in small aliquots at -20°C in the dark. The solution is stable for several months. Discard if the solution darkens significantly.[8]
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Caption: A logical workflow for troubleshooting photobleaching issues with Cy5.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Purification of Biomolecule-Cy5 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unconjugated N-methyl-N'-(propargyl-PEG4)-Cy5 from bioconjugation reaction mixtures. Unconjugated dye can lead to inaccurate quantification, high background signals, and non-specific binding in downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound?
A1: The presence of unconjugated this compound can significantly interfere with experimental results. It can lead to high background fluorescence, which reduces the signal-to-noise ratio in imaging and flow cytometry experiments. Furthermore, it can result in inaccurate determination of the degree of labeling (DOL), leading to incorrect assumptions about the concentration and efficacy of the conjugate.
Q2: What are the common methods for removing unconjugated Cy5 dye?
A2: The most common methods for removing unconjugated Cy5 dye are based on the size difference between the labeled biomolecule (e.g., protein, antibody, or peptide) and the small dye molecule. These methods include size exclusion chromatography (SEC) or gel filtration, dialysis, spin columns, and tangential flow filtration (TFF). For biomolecules with specific tags, affinity chromatography can also be employed.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size of your biomolecule, the sample volume, the required purity, and available equipment. For small sample volumes and rapid purification, spin columns are ideal. For larger volumes and high-resolution separation, size exclusion chromatography is recommended. Dialysis is a simple method for buffer exchange and dye removal but can be time-consuming. Tangential flow filtration is highly efficient for large-scale production and processing of antibody-drug conjugates.
Q4: What is the expected size of unconjugated this compound?
A4: this compound is a small molecule with a molecular weight of approximately 620.3 g/mol . This is significantly smaller than most proteins and antibodies, which facilitates its removal by size-based purification methods.
Q5: Can I use anion exchange chromatography to remove unconjugated Cy5 dye?
A5: While it's theoretically possible, using anion exchange chromatography can be problematic because both the dye and the protein can have charges, which may vary with the buffer pH. Size-based methods are generally more reliable for separating unconjugated dyes from labeled proteins.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated dye. | - Repeat the purification step. For spin columns, a second pass may be necessary.[2] - For dialysis, ensure sufficient dialysis time and frequent buffer changes. - Optimize the purification protocol for your specific biomolecule. |
| Low yield of the purified conjugate. | - The biomolecule is sticking to the purification matrix (e.g., column resin or dialysis membrane). - Loss of protein during transfer steps.[3] | - Pre-treat the purification matrix with a blocking agent like BSA if compatible with your downstream application. - Handle the sample carefully to minimize losses. - For spin columns, ensure you are using the correct molecular weight cut-off (MWCO) to avoid loss of smaller biomolecules. |
| Presence of free dye confirmed by SDS-PAGE or other analytical methods after purification. | - The purification column was overloaded. - The chosen purification method is not optimal for the specific biomolecule. - The molecular weight cut-off of the dialysis membrane or spin column is too large. | - Reduce the amount of sample loaded onto the column. - Try an alternative purification method (e.g., switch from a spin column to size exclusion chromatography for higher resolution). - Select a dialysis membrane or spin column with an appropriate MWCO that is significantly smaller than your biomolecule but larger than the dye. |
| The purified conjugate shows signs of aggregation. | The purification process (e.g., high concentration during TFF) may induce aggregation. | - Optimize the buffer conditions (e.g., pH, ionic strength). - Perform a final polishing step using size exclusion chromatography to remove aggregates. |
Quantitative Data on Purification Methods
The efficiency of each purification method can vary based on the specific biomolecule, buffer conditions, and experimental setup. The following table provides a general comparison.
| Purification Method | Typical Protein Recovery | Dye Removal Efficiency | Processing Time | Scalability |
| Size Exclusion Chromatography (SEC) | > 90% | > 99% | 30-60 min | Low to Medium |
| Dialysis | > 95% | > 95% | 12-48 hours | High |
| Spin Columns | 85-95% | > 95% | < 15 min | Low |
| Tangential Flow Filtration (TFF) | > 98% | > 99.9% | Variable (depends on volume) | High |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Gel Filtration)
This method separates molecules based on their size as they pass through a column packed with a porous resin.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector (optional)
-
Spectrophotometer
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Carefully load the bioconjugation reaction mixture onto the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Start the elution with the buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions as the sample passes through the column. The larger, labeled biomolecule will elute first, followed by the smaller, unconjugated dye.
-
Monitor the absorbance of the fractions at both 280 nm (for protein) and 650 nm (for Cy5) to identify the fractions containing the purified conjugate.
-
Pool the fractions containing the purified conjugate.
-
Verify the removal of free dye using SDS-PAGE with fluorescence imaging or by spectrophotometric analysis.
Protocol 2: Dialysis
Dialysis is a process where the selective diffusion of molecules across a semi-permeable membrane is used to separate molecules based on size.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for antibodies.
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Pre-soak the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.
-
Load the bioconjugation reaction mixture into the dialysis tubing/cassette and seal securely.
-
Place the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (typically 100-200 times the sample volume).
-
Stir the buffer gently on a stir plate at 4°C.
-
Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes.
-
After the final buffer change, retrieve the sample from the dialysis tubing/cassette.
-
Assess the purity of the conjugate.
Protocol 3: Spin Columns
Spin columns are a rapid method for purifying small volumes of labeled biomolecules.
Materials:
-
Spin column with an appropriate MWCO resin (e.g., 30 kDa for antibodies).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This usually involves removing the storage buffer by centrifugation.
-
Place the column in a clean collection tube.
-
Carefully apply the bioconjugation reaction mixture to the center of the resin bed.
-
Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2 minutes).
-
The purified conjugate will be in the eluate in the collection tube. The unconjugated dye will be retained in the resin.
-
For higher purity, the sample can be passed through a second spin column.[2]
Protocol 4: Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for concentrating and purifying larger volumes of biomolecules, particularly relevant for antibody-drug conjugates.
Materials:
-
TFF system with an appropriate MWCO membrane cassette (e.g., 30 kDa for antibodies).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Reservoir for the sample and buffer.
Procedure:
-
Set up the TFF system and install the membrane cassette according to the manufacturer's protocol.
-
Equilibrate the system with the diafiltration buffer.
-
Load the bioconjugation reaction mixture into the sample reservoir.
-
Concentrate the sample to a smaller volume to remove a significant portion of the unconjugated dye in the permeate.
-
Perform diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed. This washes out the remaining unconjugated dye. Typically, 5-10 diavolumes are sufficient for >99.5% removal of small molecules.
-
After diafiltration, the sample can be further concentrated to the desired final concentration.
-
Collect the purified and concentrated conjugate from the retentate.
Visualizations
References
Technical Support Center: Troubleshooting Aggregation with N-methyl-N'-(propargyl-PEG4)-Cy5 Labeled Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues when labeling proteins with N-methyl-N'-(propargyl-PEG4)-Cy5. The content is structured to offer direct solutions to common problems through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the labeling and purification of your protein of interest.
Question: My protein precipitates immediately upon addition of the Copper(II) sulfate and reducing agent for the click chemistry reaction. What is happening and how can I prevent it?
Answer: This is a common issue and is often due to the generation of reactive oxygen species (ROS) by the copper catalyst in the presence of a reducing agent like sodium ascorbate.[1] These ROS can lead to oxidative damage of the protein, exposing hydrophobic regions and causing rapid aggregation and precipitation.[2]
Here are steps to mitigate this problem:
-
Use a Copper(I)-Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) chelate and protect the Cu(I) ion, reducing its propensity to generate ROS and improving the efficiency of the click reaction.[3]
-
Degas Your Buffers: Remove dissolved oxygen from all your reaction buffers by sparging with an inert gas like argon or nitrogen. Performing the reaction under an inert atmosphere can also be beneficial.[2]
-
Optimize Reagent Concentrations: Use the lowest effective concentrations of copper and reducing agent. A titration experiment can help determine the optimal ratio of all components for your specific protein.
-
Control Reaction Time: Reduce the duration of the click reaction. Shorter reaction times can minimize protein damage.[4]
Question: I observe aggregation of my Cy5-labeled protein after purification. How can I improve its solubility?
Answer: Post-purification aggregation can be due to several factors, including residual copper, changes in buffer conditions, or the intrinsic properties of the labeled protein.
-
Ensure Complete Copper Removal: Residual copper can continue to cause oxidative damage. Use a copper chelator like EDTA in your dialysis or purification buffers to remove all traces of the metal.
-
Optimize Your Storage Buffer: The addition of stabilizing excipients to your final buffer can significantly improve the solubility of the labeled protein. Consider the following additives:
-
Glycerol or Sucrose: These osmolytes can stabilize proteins and prevent aggregation.[5]
-
Arginine: This amino acid is known to suppress protein-protein interactions and reduce aggregation.[5]
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help to solubilize proteins that have exposed hydrophobic patches.[6]
-
-
PEGylation Advantage: The PEG4 linker in the this compound reagent is designed to increase the hydrophilicity and solubility of the labeled protein.[7] If aggregation is still an issue, it might be inherent to the protein itself upon modification.
Question: My labeling efficiency is low, and I suspect my protein is aggregating before I can achieve a sufficient degree of labeling. What can I do?
Answer: Low labeling efficiency coupled with aggregation suggests that the reaction conditions are too harsh for your protein.
-
Lower the Reaction Temperature: Performing the click reaction at a lower temperature (e.g., 4°C) for a longer duration can slow down the aggregation process while still allowing the labeling reaction to proceed.
-
Adjust the pH: While click chemistry is robust over a range of pH values, protein stability is highly pH-dependent.[8] Ensure your reaction buffer is at a pH where your protein is most stable.
-
Stepwise Addition of Reagents: Instead of adding all reagents at once, try a stepwise addition of the copper/ligand complex and the reducing agent to control the reaction rate and minimize initial protein stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a fluorescent labeling reagent. It contains a propargyl group (an alkyne) that allows it to be attached to proteins containing an azide group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click reaction".[9] The protein of interest must first be modified to introduce an azide group, for example, by using an azide-containing non-canonical amino acid during protein expression or by chemically modifying specific amino acid side chains.
Q2: What is the role of the PEG4 linker in this reagent?
A2: The polyethylene glycol (PEG) linker, in this case with four repeating units (PEG4), serves to increase the hydrophilicity and solubility of the dye and the resulting protein conjugate.[7] This can help to mitigate aggregation that might be caused by the hydrophobic nature of the Cy5 dye itself.[]
Q3: How does the N-methyl group affect the labeling and stability?
A3: The N-methyl group on the linker can increase the proteolytic stability of the linker itself by providing steric hindrance.[11] While its direct impact on the aggregation of the entire protein conjugate is less pronounced than the PEG linker, it can contribute to the overall stability of the modification.[12]
Q4: What are the optimal reaction conditions for labeling with this compound?
A4: Optimal conditions are protein-dependent. However, a good starting point is to use a buffer at or near physiological pH (e.g., PBS or HEPES, pH 7.4), with a slight molar excess of the Cy5 reagent over the azide-modified protein. The copper catalyst is typically used in sub-stoichiometric amounts, with a ligand-to-copper ratio of 5:1 to protect the catalyst and the protein.[3]
Q5: How can I detect and quantify aggregation in my labeled protein sample?
A5: Several analytical techniques can be used to assess protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[13]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.[14]
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[13]
-
SDS-PAGE: While denaturing, SDS-PAGE can reveal high molecular weight bands corresponding to covalent aggregates.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for troubleshooting aggregation issues.
Table 1: Recommended Buffer Additives for Improved Solubility
| Additive | Working Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Osmolyte, stabilizes protein structure[5] |
| Sucrose | 5-10% (w/v) | Osmolyte, stabilizes protein structure[5] |
| L-Arginine | 50-100 mM | Suppresses protein-protein interactions[5] |
| Tween-20 | 0.01-0.05% (v/v) | Non-ionic detergent, reduces surface tension[6] |
| EDTA | 1-5 mM | Copper chelator, prevents oxidative damage |
Table 2: Typical Reaction Conditions for CuAAC Protein Labeling
| Component | Concentration Range | Purpose |
| Azide-modified Protein | 1-10 µM | Target for labeling |
| This compound | 1.5 - 5 fold molar excess over protein | Fluorescent label |
| CuSO₄ | 50-200 µM | Copper(II) source |
| Copper Ligand (e.g., THPTA) | 250-1000 µM (5:1 ratio to Cu) | Protects Cu(I) and protein |
| Sodium Ascorbate | 1-5 mM | Reducing agent (Cu(II) to Cu(I)) |
| Buffer | PBS or HEPES, pH 7.0-7.5 | Maintain pH |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general procedure for labeling an azide-modified protein with this compound.
-
Protein Preparation:
-
Ensure your protein is in an appropriate buffer (e.g., PBS or HEPES, pH 7.4) free of any interfering substances like DTT.
-
Degas the buffer thoroughly by sparging with argon or nitrogen for at least 15 minutes.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄ in water, a copper ligand (e.g., THPTA) in water, and sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, the Cy5-alkyne reagent, and the copper ligand.
-
Add the CuSO₄ solution and mix gently.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted dye and copper using size exclusion chromatography (e.g., a desalting column) or dialysis. Equilibrate the column or dialysis buffer with your desired storage buffer, potentially containing stabilizing additives and EDTA.
-
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an appropriate SEC column with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
-
Ensure the system is running at a stable baseline.
-
-
Sample Preparation:
-
Filter your labeled protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
-
Injection and Data Acquisition:
-
Inject a suitable volume of your sample onto the column.
-
Monitor the elution profile using a UV detector (at 280 nm for protein and ~650 nm for Cy5) and a multi-angle light scattering (MALS) detector if available for more accurate molecular weight determination.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, dimer, and any higher-order soluble aggregates.
-
Calculate the percentage of each species to quantify the extent of aggregation.
-
Visualizations
Caption: Impact of protein aggregation on a signaling pathway.
Caption: Experimental workflow for protein labeling via click chemistry.
Caption: Troubleshooting decision tree for protein aggregation.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. approcess.com [approcess.com]
- 14. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting CuAAC Reactions with N-methyl-N'-(propargyl-PEG4)-Cy5
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N-methyl-N'-(propargyl-PEG4)-Cy5. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile click chemistry reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent used in click chemistry.[1] It contains a terminal alkyne group that can specifically react with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. The Cy5 fluorophore allows for sensitive detection and visualization of the labeled molecule, while the PEG4 (polyethylene glycol) linker enhances water solubility and provides spatial separation between the fluorescent dye and the target molecule.[1] This reagent is commonly used for labeling biomolecules such as proteins, peptides, and nucleic acids for applications in fluorescence microscopy, flow cytometry, and other bio-imaging techniques.
Q2: What are the key components of a CuAAC reaction?
A typical CuAAC reaction consists of the following components:
-
Alkyne-containing molecule: In this case, this compound.
-
Azide-containing molecule: Your target molecule that has been functionalized with an azide group.
-
Copper(I) catalyst: This is the active catalytic species required for the reaction. It is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent.
-
Reducing agent: Sodium ascorbate is the most commonly used reducing agent to convert Cu(II) to the active Cu(I) state.[2][3]
-
Copper-chelating ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[4][5] THPTA is often preferred for its high water solubility.
-
Solvent: The reaction is often performed in aqueous buffers, sometimes with the addition of a co-solvent like DMSO or DMF to improve the solubility of the reactants.
Q3: How do I monitor the progress of my CuAAC reaction?
The progress of the reaction can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): For small molecule reactions, TLC can be used to track the consumption of the starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to monitor the reaction progress by separating and quantifying the reactants and the product.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the formation of the desired product by detecting its molecular weight.
-
Fluorescence Spectroscopy: Since the product is fluorescent, you can monitor the reaction by measuring the fluorescence of the reaction mixture over time. This is particularly useful for assessing the efficiency of labeling.
Troubleshooting Guide
This section addresses common problems encountered during CuAAC reactions with this compound.
Low or No Reaction Yield
Problem: After performing the CuAAC reaction, analysis by HPLC or mass spectrometry shows a low yield of the desired Cy5-labeled product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). It is also recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Increasing the concentration of the reducing agent may also help. |
| Insufficient Catalyst or Ligand | The concentration of the copper catalyst and the stabilizing ligand are critical. A common starting point is a copper concentration between 50 and 100 µM.[4] It is recommended to use at least five equivalents of a water-soluble ligand like THPTA relative to the copper concentration to protect the catalyst and enhance the reaction rate.[4] |
| Poor Solubility of Reactants | This compound, while containing a PEG linker, can still exhibit limited solubility in purely aqueous buffers, especially at higher concentrations. Consider adding a co-solvent such as DMSO or DMF (up to 10-20% v/v) to improve the solubility of all reactants.[3] Gentle heating may also improve solubility and the reaction rate. |
| Suboptimal Reactant Concentrations | For bioconjugation reactions where the azide-functionalized biomolecule is at a low concentration, it is often necessary to use an excess of the alkyne-Cy5 reagent to drive the reaction to completion. A 2-fold or higher molar excess of the Cy5-alkyne to the azide is a good starting point.[2] |
| Incompatible Buffer Components | Certain buffer components can interfere with the CuAAC reaction. Avoid buffers containing high concentrations of chelating agents (e.g., EDTA) or thiols (e.g., DTT), as they can sequester the copper catalyst. Phosphate-buffered saline (PBS) or Tris buffers are generally compatible. |
Decision-Making Workflow for Low Yield Issues
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
High Background Signal in Fluorescence Imaging
Problem: After labeling cells or tissues with this compound, you observe a high, non-specific background fluorescence in your imaging experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of the Cy5 Probe | The fluorescent dye itself can non-specifically adhere to cellular components or surfaces. To mitigate this, decrease the concentration of the this compound probe used in the labeling reaction. It is also crucial to perform thorough washing steps after the click reaction to remove any unbound probe. Adding a blocking agent, such as Bovine Serum Albumin (BSA), to your buffers can also help to reduce non-specific binding. |
| Residual Copper Ions | Copper ions are known to quench the fluorescence of cyanine dyes like Cy5.[6] If not completely removed after the reaction, residual copper can lead to a decrease in the specific signal and an apparent increase in background. Ensure that a copper-chelating agent like THPTA is used in sufficient excess (at least 5-fold) over the copper sulfate. After the reaction, it is essential to remove the copper, which can be achieved by washing with a solution containing a chelating agent like EDTA. |
| Autofluorescence | Biological samples can exhibit natural fluorescence, known as autofluorescence, which can contribute to the background signal. To assess the level of autofluorescence, include an unstained control sample in your experiment. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a different fluorescent dye with an emission spectrum that does not overlap with the autofluorescence. |
| Impure Reagents | Impurities in the this compound reagent or other reaction components can contribute to background fluorescence. Ensure that you are using high-purity reagents. |
Poor Solubility of the Labeled Product
Problem: After the CuAAC reaction, the purified Cy5-labeled product has poor solubility in aqueous buffers, leading to aggregation and precipitation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Cy5 Dye | Although the PEG4 linker improves water solubility, the Cy5 dye is inherently hydrophobic. If your target molecule is also hydrophobic, the resulting conjugate may have limited aqueous solubility. Consider using a buffer with a small amount of a non-ionic detergent (e.g., Tween-20) or an organic co-solvent to improve solubility. |
| Protein Denaturation | The reaction conditions, particularly the presence of copper ions and a reducing agent, can sometimes lead to protein denaturation and aggregation. Ensure that the reaction is performed under mild conditions (e.g., at room temperature) and for the shortest time necessary to achieve a good yield. The use of a stabilizing ligand like THPTA can also help to protect the protein. |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with this compound
This protocol provides a general starting point for the labeling of an azide-functionalized protein. The concentrations and ratios may need to be optimized for your specific application.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO (optional, for improving solubility)
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein and this compound. The final concentration of the protein can be in the low micromolar range, and a 2- to 10-fold molar excess of the Cy5-alkyne is recommended. If solubility is an issue, add DMSO to a final concentration of 5-10%.
-
Prepare a premixed solution of CuSO₄ and THPTA. For a final reaction volume of 100 µL, you can mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA to achieve a 1:5 molar ratio of copper to ligand.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the protein and the Cy5-alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
After the incubation, the reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
-
Proceed to the purification of the labeled protein.
Experimental Workflow for CuAAC Labeling
Caption: A general workflow for a CuAAC labeling experiment.
Protocol 2: Purification of Cy5-Labeled Protein by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying labeled proteins and peptides.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude reaction mixture from Protocol 1
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude reaction mixture onto the column.
-
Elute the components using a linear gradient of Mobile Phase B. A typical gradient for a peptide or small protein might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will need to be determined empirically for your specific labeled product.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and 650 nm (for the Cy5 dye).
-
Collect the fractions corresponding to the peak that absorbs at both wavelengths. This peak represents your purified Cy5-labeled product.
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product.
Protocol 3: Analysis by Mass Spectrometry
Mass spectrometry is used to confirm the successful conjugation of the Cy5-alkyne to the azide-functionalized molecule.
Expected Mass Shift: The addition of the this compound moiety to your azide-containing molecule will result in a specific mass increase. The molecular weight of this compound is approximately 620.2 g/mol . Therefore, you should look for a mass shift corresponding to this value in your mass spectrum.
Fragmentation Analysis: The triazole ring formed during the click reaction is generally stable under common mass spectrometry conditions. Fragmentation patterns will be highly dependent on the nature of your target molecule. However, you may observe characteristic fragments corresponding to the Cy5 dye and the PEG linker.
Signaling Pathway and Logical Relationship Diagrams
CuAAC Reaction Mechanism
Caption: Simplified diagram of the CuAAC reaction mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5 Stability in the Presence of Reducing Agents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-methyl-N'-(propargyl-PEG4)-Cy5 in the presence of common reducing agents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My Cy5 signal is significantly lower than expected after introducing a reducing agent. What could be the cause?
A1: A decrease in Cy5 fluorescence upon the addition of reducing agents is a known phenomenon. The specific cause depends on the type of reducing agent used:
-
Thiol-based reducing agents (e.g., DTT, β-mercaptoethanol): These compounds can interact with the Cy5 dye, leading to the formation of a non-fluorescent thiol-cyanine adduct.[1] This reaction involves the covalent attachment of the thiol to the polymethine bridge of the dye, which disrupts the conjugated π-electron system responsible for its fluorescence.[1] This can manifest as photoswitching to a dark state or signal loss.[2][3]
-
Phosphine-based reducing agents (e.g., TCEP): TCEP is known to strongly quench the fluorescence of Cy5 and related dyes.[4][5] This occurs through a reversible 1,4-addition of the phosphine to the polymethine bridge of the Cy5 dye, forming a non-fluorescent covalent adduct.[4] This reaction occurs spontaneously without the need for light.[4]
Q2: Is the loss of Cy5 fluorescence permanent when using reducing agents?
A2: Not necessarily. The stability of the non-fluorescent adduct can be influenced by several factors:
-
With TCEP: The quenching of Cy5 by TCEP is a reversible process.[4] The adduct can dissociate, restoring the dye's fluorescence.[4] This equilibrium is concentration-dependent.[4][5]
-
With DTT and other thiols: The formation of the Cy5-thiol adduct can also be reversible, often influenced by factors such as light exposure and the local chemical environment.[6][7] In some applications, like dSTORM super-resolution microscopy, this reversible photoswitching is intentionally exploited.[7]
Q3: Are there recommended concentrations for using reducing agents with this compound?
A3: Yes, to minimize fluorescence quenching, it is crucial to use the lowest effective concentration of the reducing agent.
-
TCEP: It is recommended to use TCEP at sub-millimolar concentrations to avoid significant interference with Cy5 fluorescence in binding assays.[5] Quenching effects can become noticeable at TCEP concentrations greater than 1 mM.[5]
-
DTT: While a precise threshold is not universally defined and depends on the specific experimental conditions, being mindful of the concentration is important. For applications where Cy5 stability is paramount, minimizing DTT concentration or seeking alternatives is advisable.
Q4: Can I use DTT or TCEP in my labeling buffer when working with this compound?
A4: Caution is advised. While reducing agents are often necessary to prevent disulfide bond formation in proteins, they can interfere with both the fluorophore and the labeling reaction.
-
The propargyl group on your Cy5 derivative is intended for "click chemistry" reactions (copper-catalyzed azide-alkyne cycloaddition). While DTT and TCEP do not directly react with the alkyne, their presence during subsequent experimental steps can compromise the dye's fluorescence.
-
If a reducing agent is required during a protein labeling step, a purification step to remove the reducing agent before subsequent assays involving fluorescence measurement is highly recommended.[5]
Q5: Besides DTT and TCEP, are there other common lab reagents that can affect Cy5 stability?
A5: Yes, other factors can negatively impact Cy5 stability:
-
Ozone: Cy5 is highly sensitive to ozone in the laboratory environment, which can lead to rapid degradation of the dye and loss of fluorescence.[8]
-
Photobleaching: Like all fluorophores, Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore due to light exposure.[8] High laser power and long exposure times will accelerate this process.[8]
-
pH: The fluorescence of many cyanine dyes can be pH-dependent. It is generally recommended to work in a buffer with a stable pH.[7][8]
Troubleshooting Guide
Issue: Weak or No Cy5 Signal After Addition of a Reducing Agent
Possible Cause 1: TCEP-induced Quenching
-
Verification: If you are using TCEP, even at low millimolar concentrations, it is likely the cause of signal loss.[5]
-
Solution:
-
Reduce TCEP Concentration: Use TCEP at a concentration below 1 mM.[5]
-
Substitute the Reducing Agent: If higher concentrations of a reducing agent are necessary, consider using DTT, β-mercaptoethanol, or glutathione (GSH) as alternatives to TCEP for the final assay, as they have different mechanisms of interaction with Cy5.[5]
-
Purification: If TCEP was used in an earlier step (e.g., protein reduction prior to labeling), ensure it is thoroughly removed via dialysis, desalting columns, or buffer exchange before fluorescence measurements.[5]
-
Possible Cause 2: DTT-induced Adduct Formation
-
Verification: If DTT is present in your buffer, it may be forming a non-fluorescent adduct with the Cy5 dye.[2][3]
-
Solution:
-
Optimize DTT Concentration: Determine the minimal concentration of DTT required for your experiment that still provides an acceptable fluorescence signal.
-
Alternative Reducing Agents: Test alternative reducing agents if high concentrations are required. Note that other thiol-based reducing agents may have similar effects.
-
Control Experiments: Run a control sample with the Cy5-labeled molecule in a buffer without DTT to confirm the dye's intrinsic fluorescence.
-
Issue: Cy5 Signal Fades Rapidly During Imaging
Possible Cause: Photobleaching Accelerated by Reducing Agents
-
Verification: The signal is initially bright but diminishes quickly under illumination.
-
Solution:
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent in your imaging buffer.[8] Note that some antifade reagents, like p-Phenylenediamine (PPD), can react with cyanine dyes; alternatives like DABCO may be more suitable.[8]
-
Optimize Imaging Conditions: Reduce laser power to the lowest level that provides a detectable signal and use the shortest possible exposure times.[8]
-
Oxygen Scavenger Systems: For single-molecule imaging, the use of an oxygen scavenger system (e.g., glucose oxidase and catalase) in combination with a thiol is common for both photostabilization and inducing photoswitching for techniques like dSTORM.[7]
-
Quantitative Data
Table 1: Impact of TCEP Concentration on Cy5 Absorption
| TCEP Concentration | Effect on Cy5 Spectrum | Reference |
| Millimolar concentrations | Strong quenching of Cy5 absorption at ~645 nm. | [4] |
| Increasing concentrations | A new absorption band appears at ~350 nm. | [4] |
| Equilibrium Constant (Keq) | 0.91 mM-1 for the reversible bimolecular reaction. | [4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound to a Reducing Agent
Objective: To determine the effect of a reducing agent (e.g., DTT or TCEP) on the fluorescence intensity of a Cy5-labeled molecule.
Materials:
-
This compound labeled protein or oligonucleotide.
-
Assay buffer (e.g., PBS, HEPES, at a constant pH).
-
Stock solutions of the reducing agent (e.g., 1 M DTT, 0.5 M TCEP).
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).[8]
-
96-well black plates suitable for fluorescence measurements.
Methodology:
-
Prepare a working solution of your Cy5-labeled molecule in the assay buffer. The concentration should be optimized to give a strong fluorescence signal without significant inner filter effects.
-
Create a serial dilution of the reducing agent in the assay buffer. For TCEP, a range from 10 mM down to 0.1 mM is a good starting point. For DTT, a similar range can be tested.
-
Set up the experiment in a 96-well plate:
-
Test wells: Add a fixed volume of the Cy5-labeled molecule solution to each well. Then, add an equal volume of the different concentrations of the reducing agent.
-
Control well: Add the same volume of the Cy5-labeled molecule solution and an equal volume of assay buffer (without the reducing agent).
-
Blank well: Add assay buffer only to determine the background signal.
-
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using the fluorometer or plate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of remaining fluorescence for each concentration of the reducing agent compared to the control well (no reducing agent).
-
Plot the percentage of fluorescence intensity against the concentration of the reducing agent.
-
Visualizations
Caption: A decision tree for troubleshooting weak Cy5 fluorescence signals.
Caption: The reversible quenching of Cy5 fluorescence by TCEP.
Caption: Workflow for assessing Cy5 stability in the presence of reducing agents.
References
- 1. Photoswitching Mechanism of Cyanine Dyes [escholarship.org]
- 2. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking Thiolate-Driven Photoswitching of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
cell permeability issues with N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using N-methyl-N'-(propargyl-PEG4)-Cy5, focusing on common issues related to cell permeability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Weak or No Intracellular Fluorescence Signal
| Potential Cause | Recommended Solution |
| Low Cell Permeability: The inherent structure of the Cy5 dye, with its hydrophilic sulfonate groups, can limit its passage across the cell membrane. The PEG4 linker, while increasing water solubility, may not sufficiently enhance lipid bilayer transport. | Optimize Incubation Conditions: Increase incubation time (e.g., test a time course from 30 minutes to 4 hours) and/or increase the probe concentration. Be mindful that higher concentrations can lead to toxicity or off-target effects. |
| Increase Temperature: Perform the incubation at 37°C instead of room temperature to potentially enhance cellular uptake processes. | |
| Use a Permeabilization Agent (for fixed cells): If your experimental design allows for fixed cells, use a detergent like Triton X-100 (0.1-0.5%) or saponin to permeabilize the cell membrane before or during incubation with the probe. | |
| Inadequate Probe Concentration: The concentration of the probe may be too low to generate a detectable signal. | Titrate the Probe: Perform a dose-response experiment to determine the optimal concentration that yields a strong signal without causing cellular toxicity. Start with a range from 1 µM to 10 µM. |
| Cellular Efflux: Active transporter proteins (e.g., P-glycoprotein) on the cell surface may be pumping the dye out of the cell. | Use Efflux Pump Inhibitors: If active transport is suspected, consider using a broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A. Note that these can have off-target effects on cellular physiology. |
| Photobleaching: The Cy5 fluorophore may be bleaching during image acquisition. | Optimize Imaging Parameters: Reduce laser power and exposure time. Use an anti-fade mounting medium if imaging fixed cells. Acquire images efficiently to minimize light exposure. |
| Incorrect Filter Sets: The microscope filter sets may not be optimal for Cy5 excitation and emission. | Verify Microscope Configuration: Ensure you are using a filter set appropriate for Cy5 (Excitation max ~649 nm, Emission max ~667 nm). A standard Cy5 or far-red filter cube should be used. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Probe Aggregation: At higher concentrations, the probe may form aggregates that bind non-specifically to the cell surface or extracellular matrix. | Prepare Fresh Solutions: Prepare the probe solution immediately before use. You can also try a brief sonication of the stock solution. |
| Filter the Staining Solution: Pass the final staining solution through a 0.22 µm syringe filter before adding it to the cells. | |
| Excessive Probe Concentration: Using a concentration that is too high can lead to non-specific binding. | Optimize Concentration: Titrate the probe to find the lowest effective concentration that provides a specific signal. |
| Inadequate Washing: Insufficient washing after incubation can leave residual probe in the well, leading to high background. | Increase Wash Steps: Increase the number and duration of wash steps with a suitable buffer (e.g., PBS or HBSS) after incubation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent molecule that contains a Cy5 fluorophore for detection, a PEG4 (polyethylene glycol) linker to improve solubility, and a propargyl group.[1][2][3] The propargyl group contains an alkyne moiety that allows the molecule to be attached to other molecules containing an azide group via a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition).[1] This makes it useful as a fluorescent tag for labeling and tracking biomolecules in various applications, including those involving PROTACs (PROteolysis TArgeting Chimeras).[1]
Q2: Is this compound expected to be cell-permeable?
The cell permeability of this molecule can be variable and depends on the cell type and experimental conditions. The Cy5 core itself is generally considered to be poorly cell-permeable due to its charged sulfonate groups. The PEG4 linker increases hydrophilicity, which is beneficial for solubility in aqueous buffers but does not guarantee efficient passage across the hydrophobic cell membrane. Therefore, you may encounter cell permeability issues, and optimization of staining protocols is often necessary.
Q3: How does the PEG4 linker affect the properties of the molecule?
The PEG4 linker is a short, hydrophilic chain that can:
-
Increase water solubility: This helps to prevent aggregation of the molecule in aqueous buffers.
-
Provide spacing: It acts as a spacer between the Cy5 dye and any molecule it is conjugated to, which can reduce steric hindrance.
-
Influence cell permeability: While PEGylation can sometimes improve the pharmacokinetic properties of drugs, short PEGs may not be sufficient to significantly enhance passive diffusion across the cell membrane. The cellular uptake of PEGylated molecules can occur through passive diffusion or endocytosis, depending on the molecular weight of the PEG.
Q4: Can I use this compound for live-cell imaging?
Yes, but successful live-cell imaging will likely require careful optimization of the experimental protocol. Key factors to consider are the probe concentration, incubation time, and temperature. It is crucial to use the lowest possible concentration that gives a detectable signal to minimize potential cytotoxicity. Always include appropriate controls, such as unstained cells, to assess for any effects of the probe on cell health and morphology.
Q5: What are the excitation and emission wavelengths for the Cy5 fluorophore in this molecule?
The approximate excitation and emission maxima for Cy5 are 649 nm and 667 nm, respectively.[3]
Quantitative Data Summary
There is limited specific quantitative data available for the cell permeability of this compound. The table below summarizes factors known to influence the cell permeability of fluorescent probes in a qualitative manner.
| Parameter | Effect on Permeability | Typical Range/Condition | Notes |
| Concentration | Higher concentration can increase intracellular signal but also non-specific binding and toxicity. | 1 µM - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | Longer incubation can lead to greater accumulation of the probe inside cells. | 30 min - 4 hours | Extended times may increase the risk of cytotoxicity. |
| Temperature | Increased temperature (e.g., 37°C) generally increases the rate of cellular uptake. | 25°C (Room Temp) vs. 37°C | 37°C is recommended for live-cell experiments to mimic physiological conditions. |
| Cell Type | Different cell lines have varying membrane compositions and expression of efflux pumps, leading to different permeability. | N/A | Permeability should be optimized for each cell type used. |
| Serum in Media | Serum proteins can sometimes bind to fluorescent dyes, potentially reducing their availability for cellular uptake. | 0% - 10% FBS | Consider incubating in serum-free media if poor uptake is observed, but be mindful of cell health. |
Experimental Protocols
Protocol 1: General Staining Protocol for Live-Cell Imaging
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of this compound in a pre-warmed, phenol red-free cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-5 µM is recommended.
-
Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 atmosphere. Protect from light.
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate Cy5 filter sets (e.g., Ex: 620-650 nm, Em: 660-710 nm).
Protocol 2: Assay for Quantifying Cell Permeability by Fluorescence Microscopy
-
Staining: Stain cells following the General Staining Protocol above, including a negative control (unstained cells).
-
Image Acquisition: Acquire images using identical settings (laser power, exposure time, gain) for all conditions. It is crucial to avoid signal saturation.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to define Regions of Interest (ROIs) for individual cells and for a background area in each image.
-
Measure the mean fluorescence intensity for each cell (ROI).
-
Measure the mean fluorescence intensity of the background.
-
Calculate the corrected total cell fluorescence (CTCF) for each cell using the formula: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background).
-
-
Data Interpretation: Compare the CTCF values across different conditions (e.g., different concentrations or incubation times) to quantitatively assess cell permeability.
Visualizations
Caption: Troubleshooting workflow for weak or no intracellular signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 3. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugates
Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5 conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the solubility of these fluorescent probes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fluorescent dye conjugate commonly used in bioconjugation and imaging applications. It combines the far-red fluorescent properties of Cy5 with a PEG4 linker containing a propargyl group for click chemistry applications. The core Cy5 molecule is inherently hydrophobic, which can lead to poor solubility in aqueous buffers commonly used in biological experiments. The PEG4 linker is included to improve water solubility, but challenges can still arise, particularly at higher concentrations or when conjugated to biomolecules.[1]
Q2: What solvents are recommended for dissolving this compound?
This compound exhibits low solubility in water.[1] It is recommended to first dissolve the conjugate in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM).[1] A stock solution in one of these organic solvents can then be diluted into the desired aqueous buffer.
Q3: How does the PEG4 linker influence the solubility of the Cy5 conjugate?
The polyethylene glycol (PEG) linker is hydrophilic and is incorporated into the molecule to enhance its water solubility.[2] PEGylation is a common strategy to improve the solubility and reduce the aggregation of hydrophobic molecules like cyanine dyes.[3] The PEG4 chain helps to shield the hydrophobic Cy5 core from the aqueous environment, thereby increasing its solubility.
Q4: Can I expect the solubility to change after conjugating the dye to my protein or biomolecule?
Yes, the solubility of the final bioconjugate can be significantly different from the free dye. The overall solubility will depend on the properties of the biomolecule, the degree of labeling (DOL), and the buffer conditions. Over-labeling a protein with a hydrophobic dye like Cy5 can lead to precipitation and aggregation of the conjugate.
Q5: How does pH affect the solubility and stability of Cy5 conjugates?
The fluorescence of Cy5 is generally stable over a wide pH range. However, the solubility of the conjugate, especially when bound to a protein, can be pH-dependent. The pH of the buffer affects the overall charge of the protein, which in turn influences its solubility. It is crucial to work at a pH where the protein is stable and soluble. For labeling reactions with NHS esters, a pH between 7 and 9 is typically recommended to ensure the reactivity of primary amines while minimizing hydrolysis of the ester.
Troubleshooting Guides
Issue 1: The this compound conjugate is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Inherent low aqueous solubility | Prepare a concentrated stock solution in an organic solvent like DMSO or DMF first. Then, add the stock solution dropwise to the stirred aqueous buffer to the desired final concentration. |
| Buffer composition | The type and concentration of salts in the buffer can affect solubility. Try different buffer systems (e.g., phosphate, Tris, HEPES) and vary the ionic strength. |
| pH of the buffer | The pH can influence the charge of the conjugate and its interaction with the solvent. Test a range of pH values to find the optimal condition for solubility. |
| Temperature | Solubility can be temperature-dependent. Gentle warming may help dissolve the conjugate, but be cautious of potential degradation at elevated temperatures. |
Issue 2: My bioconjugate (e.g., protein-Cy5) precipitates after the labeling reaction or during storage.
| Possible Cause | Troubleshooting Step |
| Over-labeling | A high degree of labeling (DOL) can increase the hydrophobicity of the protein, leading to aggregation and precipitation. Reduce the molar ratio of dye to protein in the labeling reaction. |
| Protein instability | The labeling conditions (e.g., pH, organic solvent concentration) may have denatured the protein. Ensure the protein is stable under the reaction conditions. Consider using a more hydrophilic variant of the dye if available. |
| Buffer conditions | The storage buffer may not be optimal for the conjugate. Screen different buffers, pH levels, and ionic strengths. The addition of stabilizing excipients like glycerol or arginine may help. |
| Presence of unreacted free dye | Unreacted, hydrophobic dye can co-precipitate with the conjugate. Ensure thorough purification of the conjugate using methods like gel filtration or dialysis to remove free dye. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Low | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
Note: Specific quantitative solubility data (e.g., mg/mL) is often manufacturer-dependent and should be referred to on the product's technical data sheet. The information provided here is based on available qualitative descriptions.
Table 2: Influence of Buffer Components on Cy5 Conjugate Solubility and Aggregation
| Buffer Component | Effect on Solubility/Aggregation | General Recommendation | Reference |
| pH | Can significantly impact the charge and conformation of the conjugated protein, affecting its solubility. | Optimize pH to maintain protein stability and solubility. For labeling, a pH of 7-9 is common. | |
| Ionic Strength (Salts) | High salt concentrations can either increase ("salting in") or decrease ("salting out") solubility. Can also promote dye aggregation. | Test a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition. | [4][5][6] |
| Buffer Species | Different buffer ions can have varying effects on protein stability and solubility. | Common buffers include phosphate, Tris, and HEPES. The choice should be based on the specific protein and experimental requirements. | [7][8] |
| Additives (e.g., Glycerol, Arginine) | Can act as stabilizing agents to prevent protein aggregation and improve solubility. | Consider adding 5-20% glycerol or low millimolar concentrations of arginine to the storage buffer. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of the dye conjugate in an organic solvent for subsequent dilution into aqueous buffers.
Materials:
-
This compound conjugate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial containing the lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles are present, continue vortexing or gently warm the solution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Improving the Solubility of a Precipitated Protein-Cy5 Conjugate
Objective: To resolubilize a precipitated protein-Cy5 conjugate.
Materials:
-
Precipitated protein-Cy5 conjugate
-
A panel of buffers with varying pH and ionic strengths (e.g., PBS, Tris-HCl)
-
Solubilizing agents (e.g., glycerol, arginine, non-ionic detergents like Tween-20)
-
Dialysis tubing or desalting columns
-
Spectrophotometer
Procedure:
-
Initial Assessment: Centrifuge the sample to pellet the precipitate. Carefully remove the supernatant. Analyze a small aliquot of the supernatant by spectrophotometry to determine the amount of soluble conjugate.
-
Solubilization Screening: Resuspend the pellet in a small volume of the original buffer. Aliquot the suspension into several tubes.
-
To each tube, add a different solubilization buffer. Test a range of conditions:
-
pH: Buffers with pH values ranging from 6.0 to 9.0.
-
Ionic Strength: Buffers with varying salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Additives: Buffers containing stabilizing agents such as 10-20% glycerol, 10-50 mM arginine, or 0.01-0.1% Tween-20.
-
-
Incubation: Gently mix and incubate the samples at 4°C for several hours or overnight with gentle agitation.
-
Analysis: Centrifuge the tubes and measure the protein concentration in the supernatant to identify the condition that yielded the highest recovery of soluble conjugate.
-
Buffer Exchange: Once an optimal solubilization buffer is identified, the entire batch of the precipitated conjugate can be resolubilized in this buffer. Subsequently, the buffer can be exchanged back to a desired final buffer using dialysis or a desalting column, if necessary, while monitoring for any signs of re-precipitation.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility issues.
Caption: Key factors influencing the solubility of the conjugate.
References
- 1. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 3. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cy5 Alkyne Dyes for Bioorthogonal Labeling: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioorthogonal chemistry, the selection of fluorescent probes for labeling and visualizing biomolecules is a critical step that dictates experimental success. Cyanine 5 (Cy5) dyes, with their far-red fluorescence, offer an attractive spectral window for minimizing cellular autofluorescence. The incorporation of an alkyne handle on the Cy5 core allows for its covalent attachment to azide-modified biomolecules via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."
This guide provides an objective comparison of N-methyl-N'-(propargyl-PEG4)-Cy5, a hydrophilic Cy5 alkyne derivative, with other commercially available Cy5 alkyne dyes. We will delve into their performance characteristics, supported by available experimental data, to provide a comprehensive resource for selecting the optimal probe for your research needs.
At a Glance: Key Performance Characteristics
The choice of a Cy5 alkyne dye is often a trade-off between brightness, photostability, solubility, and reactivity. The structure of the dye, including modifications like PEGylation, can significantly influence these parameters.
This compound is a derivative that incorporates a polyethylene glycol (PEG) linker. This modification is designed to enhance aqueous solubility and reduce non-specific binding, which can be advantageous in biological applications. However, PEGylation may also impact the dye's spectroscopic properties.
Other common alternatives include standard, non-PEGylated Cy5 alkyne and sulfonated versions, which also aim to improve water solubility. The specific linker arm attaching the alkyne group to the fluorophore can also vary, potentially affecting steric hindrance and reactivity in the click reaction.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other representative Cy5 alkyne dyes. It is important to note that this data is compiled from various sources and may have been measured under different experimental conditions. For a direct comparison, it is recommended to perform a side-by-side evaluation under your specific experimental setup.
| Property | This compound | Standard Cy5 Alkyne | Sulfo-Cy5 Alkyne |
| Excitation Maximum (λex) | ~649 nm | ~646 nm | ~649 nm |
| Emission Maximum (λem) | ~667 nm | ~662 nm | ~671 nm |
| Molar Extinction Coefficient (ε) | Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative has a reported ε of ~107,000 M⁻¹cm⁻¹. | ~250,000 M⁻¹cm⁻¹[1] | ~250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported. A similar PEGylated Cy5 derivative has a reported Φ of 0.07.[2] | ~0.2[1] | Not explicitly reported, but sulfonation can improve quantum yield in aqueous media.[3] |
| Brightness (ε × Φ) | Potentially lower than non-PEGylated versions. | High | High |
| Solubility | High aqueous solubility due to PEG linker. | Soluble in organic solvents (DMSO, DMF), limited water solubility.[4] | High aqueous solubility due to sulfonate groups.[5] |
| Photostability | Generally good, characteristic of Cy5 dyes. | Good, but can be susceptible to photobleaching under intense illumination.[4] | Sulfonation can enhance photostability.[3] |
Note: Brightness is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield.
Experimental Protocols
To facilitate a direct comparison of different Cy5 alkyne dyes, we provide the following detailed experimental protocols for key performance parameters.
Determination of Spectroscopic Properties (Molar Extinction Coefficient and Quantum Yield)
This protocol allows for the accurate measurement of the molar extinction coefficient and the relative fluorescence quantum yield of different Cy5 alkyne dyes.
Materials:
-
Cy5 alkyne dyes (this compound and other alternatives)
-
Spectrophotometer
-
Fluorometer
-
Solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes, or DMSO for others)
-
Reference dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
Procedure:
-
Molar Extinction Coefficient (ε): a. Prepare a stock solution of each Cy5 alkyne dye in the appropriate solvent. b. Prepare a series of dilutions from the stock solution. c. Measure the absorbance of each dilution at the dye's absorption maximum (λmax). d. Plot absorbance vs. concentration. e. The molar extinction coefficient is calculated from the slope of the line using the Beer-Lambert law (A = εcl).
-
Fluorescence Quantum Yield (Φ): a. Prepare dilute solutions of the sample and reference dyes with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects. b. Record the absorption spectra and measure the integrated fluorescence intensity of both the sample and the reference dye solutions upon excitation at the same wavelength. c. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where:
-
Φ_ref is the quantum yield of the reference dye.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Evaluation of Photostability
This protocol assesses the resistance of the Cy5 alkyne dyes to photobleaching upon continuous illumination.
Materials:
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm) and a sensitive detector.
-
Solutions of the Cy5 alkyne dyes at the same concentration.
-
Microscope slides and coverslips.
Procedure:
-
Prepare a sample of each dye solution on a microscope slide.
-
Focus on the sample and acquire an initial image (t=0) using a fixed set of imaging parameters (laser power, exposure time, etc.).
-
Continuously illuminate a defined region of the sample with the excitation laser at a constant power.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time. The dye that retains a higher percentage of its initial fluorescence over time is more photostable.
Assessment of Click Chemistry Reaction Efficiency
This protocol evaluates the performance of different Cy5 alkyne dyes in a copper-catalyzed click chemistry reaction with an azide-containing biomolecule.
Materials:
-
Cy5 alkyne dyes.
-
Azide-modified biomolecule (e.g., azide-labeled protein or oligonucleotide).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA or BTTAA) to accelerate the reaction and reduce copper toxicity.[6]
-
Reaction buffer (e.g., PBS).
-
SDS-PAGE and fluorescence gel scanner (for proteins) or other appropriate analytical method.
Procedure:
-
Prepare a reaction mixture containing the azide-modified biomolecule in the reaction buffer.
-
Add the Cy5 alkyne dye to the reaction mixture.
-
Initiate the click reaction by adding the copper(II) sulfate, reducing agent, and chelating ligand.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
Quench the reaction if necessary.
-
Analyze the reaction products. For proteins, this can be done by running the samples on an SDS-PAGE gel and visualizing the fluorescently labeled protein using a fluorescence scanner.
-
Compare the fluorescence intensity of the labeled biomolecule for each Cy5 alkyne dye to assess the relative reaction efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental principles and workflows associated with the use of Cy5 alkyne dyes in bioorthogonal labeling experiments.
Caption: Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Logical workflow for the comparative evaluation of Cy5 alkyne dyes.
Conclusion
The selection of an appropriate Cy5 alkyne dye is a critical determinant for the success of bioorthogonal labeling experiments. While this compound offers the advantage of enhanced aqueous solubility and potentially reduced non-specific binding due to its PEG linker, this may come at the cost of reduced brightness compared to its non-PEGylated counterparts. Standard Cy5 alkyne provides high brightness but may be limited by its solubility in aqueous buffers. Sulfonated Cy5 alkynes represent a good compromise, offering both high water solubility and potentially enhanced photostability.
Ultimately, the optimal choice will depend on the specific requirements of the application. For imaging experiments in complex biological media where minimizing non-specific interactions is paramount, this compound is a strong candidate. For applications where maximal brightness is the primary concern and the reaction can be performed in the presence of organic co-solvents, a standard Cy5 alkyne may be preferable. Researchers are strongly encouraged to perform a side-by-side comparison of the most promising candidates under their specific experimental conditions to make an informed decision.
References
A Head-to-Head Comparison: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Alexa Fluor 647 Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling, the selection of a fluorescent probe is a critical decision that directly influences experimental outcomes. This guide provides an objective comparison of two popular far-red alkyne-functionalized fluorophores: N-methyl-N'-(propargyl-PEG4)-Cy5 and Alexa Fluor 647 Alkyne. We will delve into their performance characteristics, supported by experimental data, to empower you to make an informed choice for your specific application.
Both this compound and Alexa Fluor 647 Alkyne are excellent choices for the highly specific and rapid labeling of azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This reaction is renowned for its efficiency and biocompatibility, making it ideal for a wide range of applications from in vitro analysis to live-cell imaging. While both probes share similar spectral properties, key differences in their photostability, quantum yield, and structural modifications can influence their suitability for different experimental setups. Alexa Fluor 647 Alkyne generally exhibits superior photostability and brightness, whereas this compound provides a well-established and often more cost-effective option with enhanced hydrophilicity due to its PEG4 linker.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Alexa Fluor 647 Alkyne.
| Property | This compound | Alexa Fluor 647 Alkyne |
| Excitation Maximum (λex) | ~649 nm[1][2][3] | ~650 nm[4] |
| Emission Maximum (λem) | ~667-670 nm[1][2][3] | ~665 nm[4] |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹[5] | ~239,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.28[1] | ~0.33[6] |
| Core Structure | Cyanine 5 (Cy5)[1][7] | Sulfonated Cyanine 5[7][8] |
| Key Structural Feature | Propargyl-PEG4 linker[2][9] | Sulfonated fluorophore[8] |
| Reactive Group | Alkyne[2][9] | Alkyne[10] |
Experimental Comparison
A critical factor for fluorescence-based applications, particularly in experiments requiring long exposure times or high-intensity light sources, is the photostability of the fluorophore. In direct comparisons of the core dyes, Alexa Fluor 647 has demonstrated significantly greater resistance to photobleaching than Cy5.[11][12] One study showed that after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[13] This superior photostability makes Alexa Fluor 647 Alkyne the preferred choice for demanding imaging applications such as super-resolution microscopy and long-term live-cell tracking.
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While both dyes have high extinction coefficients, Alexa Fluor 647 has a slightly higher quantum yield, contributing to its overall greater brightness.[6][11][12] This can be particularly advantageous when detecting low-abundance targets.
The this compound includes a polyethylene glycol (PEG) linker. This PEGylation enhances the hydrophilicity of the molecule, which can reduce aggregation and non-specific binding, potentially improving the signal-to-noise ratio in certain applications.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general guideline for labeling an azide-modified protein with either this compound or Alexa Fluor 647 Alkyne. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized dye (this compound or Alexa Fluor 647 Alkyne) dissolved in DMSO to a stock concentration of 10 mM
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (final concentration 1-10 µM)
-
Alkyne-functionalized dye (final concentration 25-100 µM)
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction (final concentration of CuSO₄: 50 µM)
-
Sodium ascorbate (final concentration 1 mM)
-
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify: Remove the excess dye and reaction components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterize: Confirm labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at ~650 nm).
Visualizing the Workflow
Caption: A simplified workflow for labeling azide-modified biomolecules using click chemistry.
Signaling Pathway and Logical Relationships
Caption: Decision tree for selecting the appropriate fluorescent dye based on experimental needs.
Conclusion
The choice between this compound and Alexa Fluor 647 Alkyne will depend on the specific demands of your experiment.
Choose Alexa Fluor 647 Alkyne for:
-
Applications requiring high photostability (e.g., long-term time-lapse imaging, super-resolution microscopy).[11][12][13]
-
Experiments where maximizing brightness and signal-to-noise is critical.[11][12]
Choose this compound for:
-
Standard fluorescence microscopy applications where photobleaching is less of a concern.
-
When a more cost-effective option is desired.
-
Applications where the enhanced water solubility and linker length provided by the PEG4 spacer are advantageous for reducing non-specific binding.
References
- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 2. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. APDye Fluor 647 Alkyne (Alexa Fluor 647 Alkyne analog) | AxisPharm [axispharm.com]
- 5. cenmed.com [cenmed.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular Probes™ Alexa Fluor™ 647 Alkyne, Triethylammonium Salt | Fisher Scientific [fishersci.ca]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validating N-methyl-N'-(propargyl-PEG4)-Cy5 Labeling: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of N-methyl-N'-(propargyl-PEG4)-Cy5 as a labeling reagent for biomolecules, with a specific focus on mass spectrometry as the analytical endpoint. We offer a comparison with alternative labeling strategies and present supporting experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.
Introduction to Bioorthogonal Labeling with this compound
This compound is a fluorescent labeling reagent that incorporates a Cy5 fluorophore, a propargyl group, and a polyethylene glycol (PEG4) spacer. The terminal alkyne (propargyl group) allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological samples.[3][4] The PEG4 linker enhances the solubility and reduces the steric hindrance of the dye, while the Cy5 fluorophore provides a strong signal in the far-red region of the spectrum, suitable for various detection methods.[5][6]
Mass spectrometry is an indispensable tool for the unambiguous validation of such labeling events.[7][8] It provides direct evidence of the covalent modification by detecting the mass shift corresponding to the addition of the label. Furthermore, tandem mass spectrometry (MS/MS) can be employed to pinpoint the exact site of modification on a peptide or protein.[9]
Comparison of Labeling Chemistries
The choice of labeling chemistry is critical and depends on the specific application. Here, we compare the click chemistry approach facilitated by this compound with the widely used N-hydroxysuccinimide (NHS)-ester chemistry.
| Feature | This compound (Click Chemistry) | Cy5-NHS Ester (Amine-Reactive) |
| Target Functional Group | Azide | Primary amines (e.g., lysine side chains, N-terminus) |
| Specificity | High (bioorthogonal) | Moderate (reacts with any accessible primary amine) |
| Reaction Conditions | Aqueous buffers, room temperature, requires copper(I) catalyst | Aqueous buffers, typically pH 8.5-9.0 |
| In Vivo Labeling | Feasible with metabolic incorporation of azide sugars or amino acids | Not suitable for specific in vivo labeling |
| Control over Labeling Site | High (determined by the position of the azide) | Low (multiple lysines can be labeled) |
| Potential for Interference | Minimal due to the bioorthogonal nature of the reaction | Buffers containing primary amines (e.g., Tris) interfere |
| Validation by MS | Straightforward detection of mass shift | Can be complex due to heterogeneous labeling |
Experimental Validation by Mass Spectrometry
In a study by Gissot et al. (2012), a peptide-phosphorodiamidate morpholino oligonucleotide (PPMO) functionalized with an alkyne group was labeled with Cy5-azide using copper-catalyzed click chemistry. The reaction products were then analyzed by MALDI-TOF mass spectrometry.[10]
Table 1: MALDI-TOF Mass Spectrometry Data for Cy5 Labeling Validation [10]
| Sample | Theoretical Mass (Da) | Observed Mass (m/z) | Mass Shift (Da) |
| Unlabeled Pip6a-(alkyne)-PMO | 7338.9 | 7338.9 | N/A |
| Cy5-labeled Pip6a-(alkyne)-PMO | 7984.6 | 7984.9 | +646.0 |
| Unlabeled TET1-(alkyne)-PMO | 7728.4 | 7728.4 | N/A |
| Cy5-labeled TET1-(alkyne)-PMO | 8374.1 | 8374.5 | +646.1 |
The observed mass shifts of approximately 646 Da are consistent with the addition of the Cy5-azide moiety, thus validating the successful covalent labeling of the alkyne-functionalized PPMOs.[10] This data serves as a strong proxy for the expected results when validating the labeling of an azide-containing biomolecule with this compound.
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Peptide with this compound
This protocol outlines the general steps for a copper-catalyzed click reaction.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or similar aqueous buffer
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in an appropriate aqueous buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 250 mM solution of THPTA in water.
-
Freshly prepare a 500 mM solution of sodium ascorbate in water.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide solution with a 1.5 to 3-fold molar excess of this compound.
-
Prepare the copper(I) catalyst by premixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction tube to a final concentration of 1-2 mM copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled peptide from excess reagents using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[6]
-
Protocol 2: Validation of Labeling by MALDI-TOF Mass Spectrometry
Materials:
-
Purified labeled peptide
-
Unlabeled peptide (as a control)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid, depending on the mass of the analyte)[1]
-
MALDI target plate
-
Calibration standards
Procedure:
-
Sample Preparation:
-
Mix the purified labeled peptide solution (typically 0.5-1 µL) with an equal volume of the MALDI matrix solution directly on the MALDI target plate.[11]
-
Spot the unlabeled peptide control and calibration standards in a similar manner on separate spots of the target plate.
-
Allow the spots to air-dry completely, allowing for co-crystallization of the analyte and matrix.[11]
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for both the unlabeled and labeled peptides. Operate the instrument in positive ion mode.[1]
-
-
Data Analysis:
-
Calibrate the spectra using the acquired data from the standards.
-
Compare the mass spectrum of the labeled peptide to that of the unlabeled control.
-
Calculate the mass difference to confirm the addition of the this compound label. The expected mass increase corresponds to the molecular weight of the label minus the mass of a proton.
-
Visualizing the Workflow
Signaling Pathway and Logical Relationship Diagrams
Conclusion
The validation of biomolecule labeling is a critical step in ensuring the reliability and reproducibility of experimental results. This compound, in conjunction with click chemistry, offers a highly specific and efficient method for fluorescently tagging azide-modified molecules. Mass spectrometry provides an unequivocal method for validating this labeling process by confirming the expected mass shift. By following the detailed protocols and understanding the comparative advantages of this approach, researchers can confidently apply this powerful labeling strategy in their studies.
References
- 1. Detection of oligosaccharides labeled with cyanine dyes using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 and DBCO-Cy5 for Click Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, "click chemistry" has emerged as an indispensable tool for its efficiency, specificity, and biocompatibility. The azide-alkyne cycloaddition is at the heart of this chemical revolution, enabling the precise ligation of molecules in complex biological environments. However, the choice of alkyne-functionalized reagent is critical and depends on the experimental context, particularly the tolerance for a copper catalyst. This guide provides an objective comparison between two popular Cy5-alkyne reagents: N-methyl-N'-(propargyl-PEG4)-Cy5 for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and DBCO-Cy5 for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Fundamental Differences in Reaction Mechanisms
The primary distinction between this compound and DBCO-Cy5 lies in their alkyne functionalities and, consequently, their reaction mechanisms. This compound contains a terminal alkyne which requires a copper(I) catalyst to efficiently react with an azide. This reaction, known as CuAAC, is the archetypal "click" reaction, celebrated for its speed and high yields.[1]
In contrast, DBCO-Cy5 features a dibenzocyclooctyne (DBCO) group.[2] DBCO is a cyclooctyne with significant ring strain. This inherent strain is the driving force for its reaction with an azide, allowing the cycloaddition to proceed rapidly without the need for a cytotoxic copper catalyst.[3] This catalyst-free reaction is termed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and is a cornerstone of bioorthogonal chemistry, particularly for applications in living systems.[4][5]
Quantitative Performance Comparison
The selection of a click chemistry reagent is often dictated by quantitative parameters such as reaction kinetics, efficiency, and biocompatibility. The following table summarizes these key metrics for CuAAC (using a terminal alkyne like this compound) and SPAAC (using DBCO-Cy5).
| Feature | This compound (CuAAC) | DBCO-Cy5 (SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Catalyst Required | Yes (Copper(I)) | No |
| Second-Order Rate Constant | Generally 1-100 M⁻¹s⁻¹ (highly dependent on ligand and conditions)[6][7] | ~0.1 - 1.0 M⁻¹s⁻¹ (dependent on specific DBCO derivative and azide) |
| Reaction Speed | Very fast; can be 10-100 times faster than SPAAC[7][8] | Fast, but generally slower than CuAAC[8] |
| Biocompatibility | Limited for live cells/in vivo use due to copper cytotoxicity[4][9] | High; ideal for live-cell imaging and in vivo applications[4][10] |
| Reagent Size | Smaller alkyne group, less steric hindrance | Bulkier cyclooctyne group, which can sometimes be a factor[8] |
| Regioselectivity | High (yields 1,4-disubstituted triazole isomer)[3] | Low (yields a mixture of regioisomers)[11] |
| Reaction Components | Alkyne, azide, copper(II) salt, reducing agent, ligand | Cyclooctyne, azide |
| Resulting Linkage Stability | Highly stable 1,2,3-triazole ring[12] | Highly stable 1,2,3-triazole ring[12] |
Reaction Pathway Diagrams
The distinct mechanisms of CuAAC and SPAAC are visualized below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Assessing the Stability of N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of N-methyl-N'-(propargyl-PEG4)-Cy5 conjugates, offering a comparative assessment against common alternatives. The stability of fluorescently labeled biomolecules is paramount for the reliability and reproducibility of experimental results in research and drug development. Here, we delve into the factors influencing the stability of Cy5 conjugates, present experimental data for comparison, and provide detailed protocols for stability assessment.
Introduction to this compound
This compound is a fluorescent labeling reagent that incorporates three key components:
-
Cy5 (Cyanine 5): A popular far-red fluorescent dye. It is widely used due to its high extinction coefficient and emission in a spectral region where cellular autofluorescence is minimal. However, Cy5 is known to be susceptible to photobleaching and its fluorescence can be quenched upon conjugation to proteins, especially at high labeling densities.
-
PEG4 Linker: A polyethylene glycol spacer with four ethylene glycol units. PEG linkers are known to enhance the solubility, stability, and biocompatibility of the labeled molecule. They can also reduce non-specific binding and aggregation.
-
Propargyl Group: An alkyne functional group that enables covalent attachment to azide-modified molecules via a copper-catalyzed "click chemistry" reaction (CuAAC). This method is highly specific and efficient.
The stability of the entire conjugate is influenced by the interplay of these three components.
Comparative Performance of Cy5 and Alternatives
While Cy5 has been a workhorse in fluorescence-based applications, several alternative dyes have been developed with improved photostability and brightness. The choice of fluorophore can significantly impact the long-term stability and performance of a conjugate.
| Feature | Cy5 | Alexa Fluor 647 | iFluor 647 | DyLight 650 |
| Photostability | Moderate | High | High | High |
| Brightness of Conjugates | Good, but prone to self-quenching | Excellent | Excellent | Very Good |
| pH Sensitivity | Relatively insensitive (pH 4-10) | Insensitive | Insensitive (pH 3-11)[1] | Insensitive |
| Susceptibility to Ozone | High | Low | Low | Low |
| Cost | Lower | Higher | Competitive | Competitive |
Data compiled from publicly available information and scientific publications.[1][2][3][4][5]
Key Takeaways:
-
Alexa Fluor 647 and iFluor 647 consistently demonstrate superior photostability compared to Cy5.[1][2][3]
-
Cy5 conjugates can suffer from self-quenching at high degrees of labeling, leading to a decrease in fluorescence. Alexa Fluor 647 and iFluor 647 are less prone to this phenomenon.[3][5]
-
For applications requiring long-term imaging or high-intensity light exposure, Alexa Fluor 647 or iFluor 647 are recommended alternatives.
Factors Influencing Conjugate Stability
The stability of a fluorescent conjugate is not solely dependent on the fluorophore. The linker and the surrounding environment also play crucial roles.
-
PEG Linker: The PEG4 linker in this compound generally contributes positively to stability by increasing solubility and reducing aggregation.[6] However, it's important to note that commercial PEG preparations can contain reactive oxygen species (ROS) impurities, which can decrease the stability of the conjugate.[7][8]
-
pH: While Cy5 itself is relatively stable over a broad pH range, extreme pH conditions can lead to the degradation of the dye or hydrolysis of the linkage to the biomolecule.[9]
-
Reducing and Oxidizing Agents: The cyanine dye structure of Cy5 is susceptible to reduction and oxidation, which can lead to a loss of fluorescence.[7][10][11]
-
Light Exposure: Photobleaching, the irreversible destruction of the fluorophore by light, is a primary concern for all fluorescent dyes, including Cy5.[2][3]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound conjugates, a series of experiments should be performed.
Spectroscopic Analysis
Objective: To determine the initial quality and concentration of the conjugate.
Protocol:
-
Sample Preparation: Prepare a solution of the conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Absorbance Measurement: Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer. Determine the absorbance at the protein's maximum (typically 280 nm) and the dye's maximum (around 650 nm for Cy5).
-
Fluorescence Measurement: Measure the fluorescence emission spectrum using a spectrofluorometer with excitation at the dye's absorption maximum.
-
Calculation of Degree of Labeling (DOL): Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
HPLC-SEC Analysis
Objective: To assess the purity of the conjugate and detect the presence of aggregates or degradation products over time.
Protocol:
-
System Preparation: Equilibrate a size-exclusion chromatography (SEC) column with an appropriate mobile phase (e.g., PBS, pH 7.4).
-
Sample Injection: Inject a known concentration of the conjugate onto the column.
-
Detection: Monitor the elution profile using both a UV detector (at 280 nm and 650 nm) and a fluorescence detector.
-
Data Analysis: Analyze the chromatogram to determine the percentage of monomeric conjugate, aggregates (eluting earlier), and free dye (eluting later). Repeat this analysis at different time points and after exposure to stress conditions.
Photostability Assay
Objective: To measure the rate of photobleaching of the conjugate.
Protocol:
-
Sample Preparation: Immobilize the conjugate on a microscope slide or in a multi-well plate.
-
Image Acquisition: Acquire an initial image using a fluorescence microscope with a defined light intensity and exposure time.
-
Continuous Illumination: Continuously expose the sample to the excitation light for a set period.
-
Time-Lapse Imaging: Acquire images at regular intervals during the illumination period.
-
Data Analysis: Measure the fluorescence intensity of the sample in each image and plot it as a function of time. Fit the data to an exponential decay curve to determine the photobleaching rate.[12]
Thermal and Chemical Stability Assays
Objective: To evaluate the stability of the conjugate under thermal and chemical stress.
Protocol:
-
Stress Conditions: Incubate aliquots of the conjugate at different temperatures (e.g., 4°C, 25°C, 37°C) and in buffers with varying pH values.
-
Time Points: At specific time points, remove an aliquot from each condition.
-
Analysis: Analyze the samples using HPLC-SEC and fluorescence spectroscopy to assess for degradation, aggregation, and loss of fluorescence.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of fluorescent conjugates.
Potential Degradation Pathway of Cy5
Caption: Potential degradation pathways for Cy5 dye.
Conclusion
The stability of this compound conjugates is a critical factor for the success of fluorescence-based assays. While the PEG4 linker enhances solubility and the propargyl group allows for specific conjugation, the inherent properties of the Cy5 dye, particularly its susceptibility to photobleaching, must be considered. For demanding applications, alternative fluorophores such as Alexa Fluor 647 or iFluor 647 may offer superior performance. A thorough experimental evaluation of conjugate stability under relevant conditions is essential for generating reliable and reproducible data.
References
- 1. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. AAT Bioquest: iFluor™ 647 Dyes, Excellent Replacements for Cy5®, DyLight™ 650 and Alexa Fluor® 647 Dyes [aatbioquest.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
A Comparative Guide to the Brightness of Far-Red Fluorescent Dyes: Featuring N-methyl-N'-(propargyl-PEG4)-Cy5
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that profoundly influences experimental outcomes. In applications such as fluorescence microscopy, flow cytometry, and in vivo imaging, the brightness of a fluorescent dye is a key determinant of signal-to-noise ratio and sensitivity. This guide provides a detailed comparison of the spectral properties and relative brightness of N-methyl-N'-(propargyl-PEG4)-Cy5 against other commonly used far-red dyes, including Alexa Fluor 647, Dyomics DY-647, and CF647.
Quantitative Comparison of Spectroscopic Properties
The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons. A higher value for both parameters results in a brighter dye.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | 649[1][2] | 667[1][2] | 232,000[2] | ~0.2 (estimated) | ~46,400 |
| Alexa Fluor 647 | 650[3] | 665[3] | 239,000[3] | 0.33[3] | 78,870 |
| Dyomics DY-647 | 653[4][5] | 672[4][5] | 250,000[4] | Not explicitly stated | - |
| CF647 | 650[6] | 665[6] | 240,000[6][7] | Not explicitly stated | - |
Note: The relative brightness is a calculated value and should be used as a guide. Experimental conditions can significantly influence the observed brightness of a fluorophore.
Experimental Protocol: Relative Quantum Yield Determination
To experimentally validate and compare the brightness of fluorescent dyes, the relative quantum yield can be determined using a comparative method. This involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.
Materials:
-
This compound and other far-red dyes for comparison.
-
A suitable reference standard with a known quantum yield in the far-red region (e.g., Alexa Fluor 647 in PBS, Φ = 0.33).[8]
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
UV-Vis spectrophotometer.
-
Spectrofluorometer with a corrected emission spectrum function.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test dyes and the reference standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for each dye and the reference standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the reference standard. This is to ensure the solutions are in the linear range of the Beer-Lambert law and to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength of the reference standard using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the reference standard.
-
Record the fluorescence emission spectrum for each dilution of the test dyes and the reference standard.
-
Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the test dyes and the reference standard.
-
Determine the slope of the linear regression for each plot.
-
Calculate the quantum yield of the test dye (Φₓ) using the following equation:
Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard (if different).
-
-
Workflow for Brightness Comparison
The following diagram illustrates the experimental workflow for comparing the brightness of fluorescent dyes.
Caption: Experimental workflow for comparing the brightness of fluorescent dyes.
Signaling Pathway and Logical Relationships
The selection of a fluorescent dye is often guided by a logical process that considers various factors beyond just brightness. The following diagram illustrates the decision-making pathway for choosing an appropriate far-red dye for a biological application.
Caption: Decision-making pathway for selecting a far-red fluorescent dye.
References
- 1. agilent.com [agilent.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. DY-647 [dyomics.com]
- 5. medilumine.com [medilumine.com]
- 6. biotium.com [biotium.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Illuminating Bioorthogonal Chemistry: A Comparative Guide to the Specificity of N-methyl-N'-(propargyl-PEG4)-Cy5 in Click Reactions
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of fluorescent probe is paramount to the success of their experiments. This guide provides a comprehensive comparison of N-methyl-N'-(propargyl-PEG4)-Cy5, a popular alkyne-bearing cyanine dye, with alternative probes used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. By presenting supporting experimental data and detailed protocols, we aim to offer an objective analysis of its performance and specificity.
This compound is a fluorescent probe widely utilized for the labeling and detection of biomolecules in complex biological systems. Its core structure features a Cy5 fluorophore, known for its brightness and photostability in the far-red spectrum, linked to a propargyl group via a four-unit polyethylene glycol (PEG4) spacer. The terminal alkyne group of the propargyl moiety serves as a reactive handle for the highly specific and efficient CuAAC click reaction with azide-modified targets. This bioorthogonal reaction forms a stable triazole linkage, enabling the covalent attachment of the Cy5 dye to the molecule of interest.
Performance Characteristics of this compound
The performance of a fluorescent probe in click chemistry is determined by several key parameters, including its photophysical properties, reaction kinetics, and specificity. While specific quantitative data for this compound is not always readily available in a comparative format, we can infer its performance based on the properties of its constituent parts and data from similar molecules.
| Property | This compound | Alternative Cy5-Alkyne Probes (e.g., without PEG linker) | Alternative Fluorophore Probes (e.g., TAMRA-alkyne) |
| Excitation Maximum (nm) | ~649 | ~649 | ~546 |
| Emission Maximum (nm) | ~667 | ~667 | ~579 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[1] | ~250,000 | ~92,000 |
| Quantum Yield | Moderate to High (Typical for Cy5) | Moderate to High | High |
| Photostability | Good | Good | Moderate |
| Solubility in Aqueous Buffers | High (due to PEG4 linker) | Moderate to Low | Moderate |
| Steric Hindrance in Click Reaction | Low (PEG4 provides spacing) | Potentially Higher | Variable |
| Non-specific Binding | Low (hydrophilic PEG linker) | Potentially Higher (if more hydrophobic) | Variable |
Note: The values presented are typical and can vary depending on the specific molecular structure and experimental conditions.
The inclusion of the hydrophilic PEG4 linker in this compound is a critical design feature that enhances its utility in biological applications. This linker improves the water solubility of the otherwise hydrophobic Cy5 dye, reducing the likelihood of aggregation and non-specific binding to cellular components.[2][3] Furthermore, the PEG4 spacer physically separates the bulky Cy5 fluorophore from the reactive alkyne group, which can minimize steric hindrance and facilitate a more efficient click reaction. Studies on PEG linkers have shown that their length and composition can significantly impact the properties of bioconjugates, including their stability and in vivo circulation time.[2][4][5]
Specificity in Biological Systems
The hallmark of the CuAAC click reaction is its exceptional specificity. The azide and alkyne functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, thus ensuring that the labeling reaction occurs exclusively between the intended reaction partners.[6]
The specificity of this compound in a cellular context is further enhanced by its low propensity for non-specific interactions. The hydrophilic nature of the PEG linker helps to prevent the probe from sticking to proteins and membranes through hydrophobic interactions, leading to a higher signal-to-noise ratio in imaging applications.[7] In contrast, fluorescent probes lacking such a hydrophilic spacer may exhibit higher background fluorescence due to non-specific binding.[8]
Experimental Protocols
To provide a practical context for the application of this compound, we present a detailed protocol for the labeling and visualization of a target protein in mammalian cells using a PROTAC (Proteolysis Targeting Chimera) application targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[9][10][11]
Experimental Workflow: PROTAC-mediated Degradation of BCR-ABL
Caption: Workflow for synthesizing a fluorescent PROTAC and evaluating its ability to induce the degradation of the BCR-ABL protein in CML cells.
Protocol 1: Synthesis of a Fluorescent BCR-ABL PROTAC
This protocol describes the synthesis of a fluorescent PROTAC targeting BCR-ABL by linking an alkyne-modified BCR-ABL inhibitor (e.g., a dasatinib derivative) to an azide-modified E3 ligase ligand (e.g., a pomalidomide derivative) using this compound.
Materials:
-
Alkyne-modified BCR-ABL inhibitor
-
Azide-modified E3 ligase ligand
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of the alkyne-modified BCR-ABL inhibitor in DMSO.
-
Prepare a stock solution of the azide-modified E3 ligase ligand in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the alkyne-modified inhibitor and azide-modified ligand in a 1:1.2 molar ratio in PBS.
-
Add the this compound to the mixture at a 1:1 molar ratio to the alkyne-inhibitor.
-
Prepare the click chemistry catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst solution to the reaction mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting fluorescent PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Protocol 2: Evaluation of PROTAC-Mediated BCR-ABL Degradation
This protocol details the treatment of a CML cell line with the fluorescent PROTAC and subsequent analysis of BCR-ABL protein levels.
Materials:
-
K562 human CML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Fluorescent BCR-ABL PROTAC (from Protocol 1)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against BCR-ABL
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in a multi-well plate at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with varying concentrations of the fluorescent PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
As a negative control for degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Live-Cell Imaging:
-
After incubation, wash the cells with PBS.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for Cy5 (e.g., excitation at 633 nm and emission detection at 650-700 nm).
-
Observe the cellular localization of the fluorescent PROTAC.
-
-
Western Blot Analysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the intensity of the BCR-ABL and loading control bands using densitometry software.
-
Normalize the BCR-ABL signal to the loading control signal for each sample.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation as a function of PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed).
-
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway involved in PROTAC-mediated degradation of the BCR-ABL oncoprotein.
Caption: Mechanism of action of a fluorescent PROTAC targeting the BCR-ABL oncoprotein for degradation via the ubiquitin-proteasome system.
Conclusion
This compound stands out as a robust and versatile fluorescent probe for click chemistry applications in complex biological environments. Its favorable photophysical properties, combined with the benefits conferred by the PEG4 linker—namely enhanced aqueous solubility and reduced non-specific binding—contribute to its high specificity and performance in cellular imaging and labeling experiments. While direct quantitative comparisons with a wide range of alternative probes are not always available, the principles of its design and the existing body of research on Cy5 dyes and PEG linkers strongly support its utility for generating high-quality, specific labeling data. The provided protocols offer a practical guide for its application in the cutting-edge field of targeted protein degradation, highlighting its value for researchers and drug development professionals.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]
- 7. Development of background-free tame fluorescent probes for intracellular live cell imaging [escholarship.org]
- 8. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 and its Alternatives for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of appropriate fluorescent probes is paramount for the successful labeling and visualization of biomolecules. This guide provides a comprehensive comparison of N-methyl-N'-(propargyl-PEG4)-Cy5, a molecule designed for click chemistry applications, with its key alternatives. While specific data for this exact N-methylated variant is not widely available in published literature, its core components—a propargyl group for click chemistry, a PEG4 linker, and the Cy5 fluorophore—allow for a thorough comparison with functionally equivalent and competing probes.
This guide will delve into the performance characteristics of Cy5-alkyne probes and their principal far-red alternatives, including Alexa Fluor 647, iFluor 647, and DyLight 650. We will examine their spectral properties, quantum yield, photostability, and provide detailed experimental protocols for their application in cellular imaging and proteomics.
Performance Comparison of Far-Red Alkyne Probes
The choice of a fluorescent probe for click chemistry is dictated by several key performance indicators. The following table summarizes the quantitative data for Cy5-alkyne and its major competitors.
| Property | Cy5-alkyne | Alexa Fluor 647-alkyne | iFluor 647-alkyne | DyLight 650-alkyne |
| Excitation Max (nm) | ~649[1] | ~650[2] | ~656[3][4] | ~652 |
| Emission Max (nm) | ~671[1] | ~665[2] | ~670[3][4] | ~672 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[1] | ~239,000[2] | ~250,000[3][5] | ~250,000 |
| Quantum Yield (Φ) | ~0.2[6] | ~0.33[2][7] | ~0.25[3][5][8] | N/A |
| Photostability | Moderate | High[9][10] | High[4] | High |
| pH Sensitivity | Insensitive (pH 4-10)[1] | Insensitive | pH-independent (pH 3-11)[4] | Insensitive |
| Aqueous Solubility | High (sulfonated form)[1] | High | High | High |
Key Takeaways:
-
Brightness: Alexa Fluor 647 stands out with the highest quantum yield, indicating superior brightness. iFluor 647 also presents itself as a brighter alternative to Cy5.[2][3][5][6][7][8]
-
Photostability: Both Alexa Fluor 647 and iFluor 647 are reported to be significantly more photostable than Cy5, which is a critical advantage for imaging applications requiring prolonged or repeated light exposure.[4][9][10]
-
Spectral Similarity: All the compared dyes have very similar excitation and emission spectra, making them compatible with standard Cy5 filter sets and laser lines (e.g., 633 nm or 647 nm).[1][2][4]
-
Self-Quenching: Cy5 has a known tendency to form non-fluorescent aggregates and exhibit self-quenching when conjugated to proteins at high degrees of labeling, a phenomenon that is less pronounced with Alexa Fluor 647.[10][11]
Experimental Workflows and Protocols
The application of these fluorescent probes primarily involves bioorthogonal labeling via click chemistry. This can be broadly categorized into copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
This protocol is adapted for the labeling of cell surface glycoproteins with an alkyne-functionalized Cy5 or a similar dye.
1. Metabolic Labeling:
- Culture cells to the desired confluency.
- Incubate cells with an azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, ManNAz, for sialic acids) in the growth medium for 48-72 hours.[12] The optimal concentration of the azido sugar should be determined empirically but typically ranges from 25-50 µM.
2. Click Reaction (CuAAC):
- Wash the cells twice with ice-cold PBS.
- Prepare the click reaction cocktail. For a 1 mL reaction, the components are typically:
- Alkyne-fluorophore (e.g., Cy5-alkyne) at a final concentration of 2-20 µM.
- Copper(II) sulfate (CuSO₄) at a final concentration of 50-100 µM.
- A copper-stabilizing ligand (e.g., THPTA) at a five-fold excess to copper (250-500 µM).
- A reducing agent, such as sodium ascorbate, added fresh to a final concentration of 2.5-5 mM to reduce Cu(II) to the catalytic Cu(I) state.
- Incubate the cells with the click reaction cocktail for 5-30 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
3. Imaging:
- Fix the cells with 4% paraformaldehyde for 15 minutes (optional, for fixed-cell imaging).
- Counterstain with a nuclear stain like DAPI, if desired.
- Mount the coverslips and image using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).
cell_culture [label="Cell Culture"];
azido_sugar [label="Incubate with\nAzido Sugar (48-72h)", fillcolor="#F1F3F4"];
wash1 [label="Wash with PBS"];
click_reaction [label="Add CuAAC\nReaction Cocktail\n(Alkyne-Cy5, CuSO4,\nLigand, Ascorbate)", fillcolor="#F1F3F4"];
incubation [label="Incubate (5-30 min)"];
wash2 [label="Wash with PBS"];
fixation [label="Fixation (optional)"];
imaging [label="Fluorescence Imaging"];
cell_culture -> azido_sugar;
azido_sugar -> wash1;
wash1 -> click_reaction;
click_reaction -> incubation;
incubation -> wash2;
wash2 -> fixation;
fixation -> imaging;
}
This protocol is suitable for labeling intracellular proteins that have been metabolically or genetically tagged with an azide or alkyne.
1. Cell Preparation:
- Culture cells on coverslips and introduce the bioorthogonal handle (e.g., via an azido-amino acid).
- Wash cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash twice with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[13]
- Wash twice with PBS.
2. Click Reaction (CuAAC):
- Prepare the click reaction cocktail as described in Protocol 1.
- Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
3. Imaging:
- (Optional) Perform immunostaining for other proteins of interest using antibodies conjugated to spectrally distinct fluorophores.
- Counterstain nuclei with DAPI.
- Mount and image the cells.
Signaling Pathway Visualization
These labeling techniques are instrumental in visualizing cellular processes. For instance, they can be used to track the internalization and trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), a key player in many signaling pathways.
By metabolically labeling the glycans on EGFR with an azido sugar, researchers can then use an alkyne-Cy5 probe to fluorescently tag the receptor. This allows for the visualization of its journey from the cell surface to intracellular compartments like endosomes and lysosomes upon EGF stimulation, providing insights into receptor regulation and signaling dynamics.
Conclusion
While this compound represents a specific molecular design for click chemistry, its performance is best understood by examining its core component, Cy5-alkyne, in the context of its alternatives. For applications demanding the highest sensitivity and photostability, Alexa Fluor 647 and iFluor 647 are superior choices over Cy5.[4][9][10] Their enhanced brightness and resistance to photobleaching can significantly improve the quality of imaging data, especially in live-cell and single-molecule studies. However, Cy5 remains a cost-effective and viable option for many standard applications. The choice of the optimal probe will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and budget. The provided protocols offer a starting point for the successful application of these powerful tools in elucidating complex biological processes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. iFluor® 647 alkyne | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. iFluor® 647 Tetrazine | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of N-methyl-N'-(propargyl-PEG4)-Cy5 for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for covalent labeling is a critical decision that balances performance with budgetary constraints. N-methyl-N'-(propargyl-PEG4)-Cy5 is a popular choice for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" applications, offering a bright and photostable far-red fluorophore. This guide provides an objective comparison of its performance and cost against key alternatives, supported by available data and experimental considerations.
Executive Summary
This compound provides a reliable and well-characterized tool for fluorescently labeling azide-modified biomolecules. Its core, Cy5, is a widely used fluorophore with a high extinction coefficient, and the propargyl group enables efficient click chemistry conjugation. The inclusion of a PEG4 linker enhances water solubility and reduces aggregation, a common issue with cyanine dyes. However, for demanding applications requiring the highest photostability and brightness, alternatives such as Alexa Fluor 647 Alkyne may offer superior performance, albeit at a higher cost. The choice ultimately depends on the specific experimental needs and budget.
Performance Characteristics: A Quantitative Comparison
While direct head-to-head experimental data for this compound against all its alternatives is limited, we can infer its performance based on the well-documented properties of its core fluorophore, Cy5, and the known benefits of its modifications.
Table 1: Comparison of Photophysical and Physicochemical Properties
| Property | This compound | Sulfo-Cy5 Alkyne | Alexa Fluor 647 Alkyne |
| Excitation Maximum (nm) | ~649 | ~646 | ~650 |
| Emission Maximum (nm) | ~667 | ~662 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~250,000 | ~270,000 |
| Fluorescence Quantum Yield | ~0.2[1] | ~0.2[1] | ~0.33[2] |
| Key Features | PEG4 linker for improved solubility and reduced aggregation. | Sulfonated for high water solubility. | Superior photostability and brightness; less prone to self-quenching.[3][4][5] |
Table 2: Cost Comparison
| Reagent | Supplier Example | Price (USD) per 1 mg |
| This compound | BroadPharm | $150 |
| Sulfo-Cy5 Alkyne | AxisPharm | $129 |
| Alexa Fluor 647 Alkyne | Thermo Fisher Scientific | ~$666 (for 0.5 mg) |
Note: Prices are approximate and subject to change. Please refer to the suppliers for current pricing.
Key Considerations for Experimental Design
The Role of the PEG4 Linker
The polyethylene glycol (PEG) linker in this compound offers several advantages:
-
Increased Hydrophilicity: The PEG4 linker improves the water solubility of the dye, which is beneficial for biological experiments conducted in aqueous buffers.[6][7]
-
Reduced Aggregation: Cyanine dyes like Cy5 have a tendency to aggregate, which can lead to fluorescence quenching. The PEG linker helps to prevent this by creating a hydrophilic shell around the fluorophore.[8]
-
Improved Biocompatibility: PEGylation can reduce non-specific binding of the dye to proteins and other biomolecules, leading to a better signal-to-noise ratio.[6]
Performance in Demanding Applications
For applications that require high photostability and brightness, such as single-molecule imaging or long-term live-cell tracking, Alexa Fluor 647 has been shown to outperform Cy5.[3][4] Cy5 is more susceptible to photobleaching and can form non-fluorescent aggregates when conjugated to proteins, especially at high degrees of labeling.[4] Alexa Fluor 647, on the other hand, is more resistant to photobleaching and exhibits less self-quenching.[3][4]
Cost-Effectiveness
For routine applications such as Western blotting, in-gel fluorescence, and standard fluorescence microscopy, the performance of this compound or Sulfo-Cy5 Alkyne is often sufficient. Their significantly lower cost compared to Alexa Fluor 647 Alkyne makes them a more economical choice for high-throughput experiments or when budgets are a primary concern.
Experimental Protocols
Experimental Workflow for Cell Surface Protein Labeling
The following diagram outlines a general workflow for labeling cell surface proteins using an alkyne-functionalized dye and click chemistry.
A detailed protocol for labeling cell surface proteins on live mammalian cells using click chemistry can be found in publications such as Nature Protocols.[9][10]
Protocol for In-Gel Fluorescence Detection of Proteins
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with an azide-bearing amino acid analog like azidohomoalanine (AHA) to incorporate the azide into newly synthesized proteins.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysate.
-
Click Chemistry Reaction: In a microcentrifuge tube, combine the protein lysate with this compound, copper(II) sulfate (CuSO₄), a copper chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). Incubate the reaction in the dark at room temperature.
-
Protein Precipitation: Precipitate the labeled proteins using cold acetone to remove unreacted dye and reaction components.
-
SDS-PAGE: Resuspend the protein pellet in sample buffer and run on a polyacrylamide gel.
-
Fluorescence Imaging: Image the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy5 (~650 nm and ~670 nm, respectively).[1]
Logical Framework for Dye Selection
The choice between this compound and its alternatives can be guided by a systematic evaluation of experimental requirements.
Conclusion
This compound represents a well-balanced choice for many bioorthogonal labeling experiments, offering good performance at a reasonable cost. The inclusion of a PEG4 linker provides tangible benefits in terms of solubility and reduced aggregation. For standard applications where cost is a significant factor, it is an excellent option. However, for cutting-edge imaging techniques that push the limits of fluorescence detection, the superior photostability and brightness of Alexa Fluor 647 Alkyne may justify the additional expense. Researchers should carefully consider their specific experimental needs and budgetary constraints to make the most informed decision.
References
- 1. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Fluorescent dye with PEG linker [schem.jp]
- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of N-methyl-N'-(propargyl-PEG4)-Cy5
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals utilizing N-methyl-N'-(propargyl-PEG4)-Cy5 must adhere to specific disposal protocols to mitigate risks to personnel and the environment. This cyanine-based fluorescent dye, while integral to advanced research applications such as PROTAC development and click chemistry, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Strict adherence to the following procedures is mandatory for ensuring laboratory safety and environmental compliance.
Chemical and Safety Data
The following table summarizes essential data for this compound, derived from its Safety Data Sheet (SDS).
| Property | Value/Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | Not available in the provided SDS | [1] |
| Molecular Formula | C37H47ClN2O4 | [1] |
| Molecular Weight | 619.24 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Experimental Protocol: Waste Disposal Workflow
The proper disposal of this compound and associated waste must be conducted in a systematic manner, segregating waste streams and ensuring containment.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid materials contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, weighing paper), and pipette tips.
-
Place these materials in a dedicated, clearly labeled, and chemically resistant waste container with a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.
-
This container must be sealed to prevent leakage and stored in a designated secondary containment area.
-
Crucially, do not discharge any liquid waste containing this compound into drains or sewers. [2]
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or glass pipettes, must be disposed of in a designated, puncture-proof sharps container.
-
2. Decontamination of Reusable Labware:
-
Reusable labware (e.g., glassware) that has come into contact with the compound should be decontaminated.
-
Rinse the labware with a suitable organic solvent (e.g., ethanol or isopropanol) to remove residual dye.
-
Collect this solvent rinse as hazardous liquid waste and add it to the designated liquid waste container.[2]
-
Following the solvent rinse, the labware can be washed with soap and water.
3. Final Disposal:
-
All generated waste, including solid, liquid, and sharps containers, must be disposed of as hazardous chemical waste.
-
The disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
Ensure all waste containers are properly labeled with the chemical name and associated hazard warnings before collection.
-
Disposal must be in accordance with all local, state, and federal regulations.[2]
Disposal Decision Pathway
The following diagram outlines the step-by-step decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling N-methyl-N'-(propargyl-PEG4)-Cy5
Essential Safety and Handling Guide for N-methyl-N'-(propargyl-PEG4)-Cy5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to the presence of a propargyl group, which can be flammable and toxic, and a cyanine dye, which can be a skin and eye irritant, a comprehensive approach to personal protection is necessary.[2][3][4][5]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[6][7] | To protect eyes from splashes of the chemical, which can cause irritation or serious damage. |
| Skin Protection | Gloves: Nitrile or neoprene gloves. Check manufacturer's chemical resistance guide. Discard and replace immediately if contaminated.[6] Lab Coat: A buttoned, flame-resistant lab coat (e.g., Nomex®) over cotton clothing.[6] | To prevent skin contact. The propargyl group may be absorbed through the skin.[4] A lab coat protects against spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. If a fume hood is unavailable or if generating aerosols, use a NIOSH-approved respirator.[6][8] | To prevent inhalation of any aerosols or vapors, which may be harmful. The propargyl component can be an irritant to the respiratory tract.[4] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[6] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is critical to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]
2. Safe Handling Practices:
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[1][4]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3]
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep the container clearly labeled.
Disposal Plan: Step-by-Step Waste Management
This compound is very toxic to aquatic life, and therefore, must be disposed of as hazardous waste.[1] Do not dispose of it down the drain or in regular trash.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
2. Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated secondary containment area, away from incompatible materials, until it is collected for disposal.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. rawsource.com [rawsource.com]
- 3. multichemindia.com [multichemindia.com]
- 4. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
